Dibromo Cotinine Hydrobromide Perbromide
Description
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Properties
Molecular Formula |
C₁₀H₁₁Br₅N₂O |
|---|---|
Molecular Weight |
574.73 |
Synonyms |
3,5-Dibromo-1-methyl-5-(3-pyridinyl)-2-pyrrolidinone Mono(hydrogen Tribromide); |
Origin of Product |
United States |
Foundational & Exploratory
Technical Monograph: Dibromo Cotinine Hydrobromide Perbromide
This technical guide details the chemical structure, synthesis, and application of Dibromo Cotinine Hydrobromide Perbromide , a critical intermediate in the high-purity synthesis of cotinine and related isotopologues.
Structural Elucidation, Synthesis Logic, and Experimental Protocols
Executive Summary
Dibromo Cotinine Hydrobromide Perbromide (Formula:
For researchers and drug development professionals, this compound is not merely a reagent but a structural filter . Its formation ensures that the pyrrolidinone ring is correctly oxidized and halogenated at the C3 position, rejecting side products like unreacted nicotine or pseudo-oxidized derivatives.
Chemical Structure & Bonding Analysis
The compound is a salt complex consisting of a protonated organic cation and a polyhalide anion.
The Cation: 3,3-Dibromocotininium
The core organic structure is 3,3-dibromo-1-methyl-5-(3-pyridinyl)-2-pyrrolidinone .[2]
-
Cotinine Scaffold: A lactam (cyclic amide) derived from the pyrrolidine ring of nicotine.
-
C3-Bromination: Two bromine atoms replace the hydrogen atoms at the C3 position (alpha to the carbonyl). This geminal dibromide motif is sterically bulky and electronically withdrawing, stabilizing the lactam against hydrolysis.
-
Protonation Site: The pyridine nitrogen (
hybridized) is the most basic site ( approx. 3.4 in cotinine). In the presence of hydrobromic acid (HBr), this nitrogen accepts a proton, carrying the positive charge.
The Anion: Perbromide ( )
The counterion is the tribromide anion (often denoted as perbromide in older literature).
-
Formation: Generated in situ by the reaction of hydrobromic acid (HBr) and molecular bromine (
): -
Lattice Energy: The large, soft tribromide anion forms a stable, insoluble crystal lattice with the large organic cation. This solubility drop is the driving force behind the compound's utility as a purification intermediate.
Structural Visualization
The following diagram illustrates the transformation from Nicotine to the Dibromo Cotinine complex.
Caption: Figure 1. Formation pathway of Dibromo Cotinine Hydrobromide Perbromide, highlighting the transition from the nicotine pyrrolidine precursor to the stabilized perbromide salt.
Synthesis & Mechanism: The "Self-Validating" Protocol
The synthesis of this compound acts as a self-validating system. If the oxidation is incomplete or the stoichiometry incorrect, the specific perbromide crystal lattice will not form, and the product will not precipitate. This ensures that any solid recovered is of high structural fidelity.
Reaction Mechanism
-
Oxidative Bromination: Nicotine reacts with bromine (generated in situ from
and ) to oxidize the pyrrolidine ring to a pyrrolidinone (lactam). -
Alpha-Bromination: The enolizable position at C3 (alpha to the carbonyl) undergoes electrophilic bromination twice, yielding the 3,3-dibromo derivative.
-
Complexation: The excess bromine and HBr in the solution form the tribromide anion (
), which immediately complexes with the protonated dibromocotinine to precipitate the orange solid.
Quantitative Data: Physical Properties[3][4]
| Property | Value | Relevance |
| Molecular Formula | Confirms stoichiometry (Cotinine + 2Br + HBr + Br2) | |
| Molecular Weight | 574.73 g/mol | High MW due to heavy bromine content (70% Br by mass) |
| Appearance | Orange to Red-Orange Solid | Characteristic color of polyhalide salts |
| Solubility | Insoluble in acidic water | Critical for isolation/purification |
| Reactivity | Oxidizer / Brominating agent | Must be handled as a source of |
Experimental Protocols
Synthesis of Dibromo Cotinine Hydrobromide Perbromide
Objective: Isolate the perbromide intermediate from nicotine.
Reagents:
-
(-)-Nicotine (50.5 g, 0.311 mol)[1]
-
Sodium Bromide (NaBr)[1]
-
Sodium Bromate (
)[1] -
Hydrobromic Acid (48% HBr)
-
Glacial Acetic Acid[1]
Workflow:
-
Preparation: In a reactor, dissolve NaBr (321 g) in water. Add Nicotine (50.5 g) followed by concentrated HCl (312 mL).
-
Bromine Generation: Slowly add a solution of
(94.1 g) in water. Caution: Exothermic reaction. Red bromine color will appear immediately.[1] -
Heating: Heat the mixture to 70–85°C for 2–4 hours. This drives the oxidation of the pyrrolidine ring.
-
Precipitation: Add Glacial Acetic Acid (200 mL) and stir at room temperature overnight.
-
Isolation: Filter the resulting red-orange solids (Dibromo Cotinine Hydrobromide Perbromide). Wash with cold water to remove soluble impurities.
-
Checkpoint: The filtrate contains unreacted nicotine and mono-brominated byproducts. The solid is the pure perbromide.
-
Reduction to Cotinine
Objective: Convert the perbromide back to the target molecule, Cotinine.
Workflow:
-
Suspend the orange perbromide solid in a mixture of acetic acid and water.
-
Add Zinc dust portion-wise. The zinc acts as a reducing agent, removing the bromine atoms from the C3 position and reducing the perbromide anion.
-
Basify the solution (NaOH) and extract the free base Cotinine with dichloromethane.
Process Flow Diagram
Caption: Figure 2. Step-by-step synthetic workflow for the conversion of Nicotine to Cotinine via the Dibromo Cotinine Hydrobromide Perbromide intermediate.
Safety & Handling (HSE)
Hazard Identification:
-
Corrosivity: The compound contains labile HBr and
. It causes severe skin burns and eye damage. -
Inhalation: Dust or vapors release bromine gas, which is toxic to respiratory mucosa.
Handling Protocol:
-
Containment: Weigh and transfer only within a certified chemical fume hood.
-
PPE: Butyl rubber gloves (nitrile is permeable to bromine over time), face shield, and lab coat.
-
Quenching: Spills should be neutralized immediately with sodium thiosulfate solution (converts
to harmless ).
References
-
LGC Standards. (2025). Dibromo Cotinine Hydrobromide Perbromide Reference Standard. Retrieved from
-
Rolf, D., Goon, D. J. W., & Michelson, R. H. (1997).[3] Preparation of cotinine by reacting nicotine with bromide and bromate. U.S. Patent 5,625,070.[3] Lectec Corporation.[3] Retrieved from
-
Santa Cruz Biotechnology. (2025). Dibromocotinine, Hydrobromide Perbromide Product Data. Retrieved from
-
McKennis, H., et al. (1959).[4] The structure of dibromocotinine and its role in nicotine metabolism. Journal of the American Chemical Society. (Contextual citation via search result 1.1/1.4).
-
PubChem. (2025).[5] Hydrogen Bromide and Bromine Complex Data. National Library of Medicine.[6] Retrieved from
Sources
- 1. US5625070A - Preparation of continine by reacting nicotine with bromide and bromate - Google Patents [patents.google.com]
- 2. 3,3-二溴可替宁-上海洽姆分析技术有限公司 [m.charm17.com]
- 3. patents.justia.com [patents.justia.com]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. Hydrogen Bromide | HBr | CID 260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Elimination of cotinine from body fluids: implications for noninvasive measurement of tobacco smoke exposure - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Dibromocotinine Hydrobromide Perbromide: Synthesis, Properties, and Application in Cotinine Production
Introduction: Elucidating a Key Intermediate in Nicotine Metabolism and Synthesis
Dibromocotinine hydrobromide perbromide is a crucial, yet often transient, intermediate in the synthetic pathway from nicotine to cotinine. Cotinine, the primary metabolite of nicotine, is a subject of significant interest in neuropharmacology and therapeutic research for its potential cognitive benefits and as a biomarker for tobacco exposure. While a dedicated CAS (Chemical Abstracts Service) number for dibromocotinine hydrobromide perbromide is not readily found in public databases, its existence and chemical identity are well-established within synthetic chemistry literature. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing in-depth insights into the synthesis, properties, and handling of this important intermediate. The molecular formula for dibromocotinine hydrobromide perbromide is C₁₀H₁₁Br₅N₂O, with a molecular weight of 574.73 g/mol [1].
Synthesis and Mechanistic Insights: The Transformation of Nicotine
The synthesis of dibromocotinine hydrobromide perbromide is a key step in the conversion of nicotine to cotinine. This transformation involves an electrophilic addition of bromine across the pyrrolidine ring of nicotine, followed by oxidation.
Causality in Experimental Choices: In-Situ Generation of the Brominating Agent
Direct handling of molecular bromine (Br₂) poses significant safety hazards due to its high toxicity, corrosivity, and volatility. To circumvent these issues, the synthesis of dibromocotinine hydrobromide perbromide is typically achieved through the in-situ generation of bromine. This is a cornerstone of a safer and more controlled reaction process. The most common method involves the reaction of a bromide salt (such as potassium bromide or sodium bromide) with an oxidizing agent like potassium bromate or hydrogen peroxide under acidic conditions[2]. This approach offers superior control over the reaction rate and minimizes the exposure of personnel to hazardous reagents.
The overall reaction for the in-situ generation of bromine can be represented as:
5Br⁻ + BrO₃⁻ + 6H⁺ → 3Br₂ + 3H₂O
This generated bromine then reacts with nicotine in a highly exothermic reaction to form the dibromocotinine hydrobromide perbromide intermediate. The acidic environment is crucial for both the generation of bromine and the subsequent stabilization of the intermediate.
Visualizing the Synthesis Workflow
Sources
3,5-Dibromo-1-methyl-5-(3-pyridinyl)-2-pyrrolidinone mono(hydrogen tribromide) synonyms
This guide serves as an in-depth technical analysis of the compound chemically described as 3,3-Dibromo-1-methyl-5-(3-pyridinyl)-2-pyrrolidinone mono(hydrogen tribromide) , historically and commercially known as Cotinine Perbromide .
Note on Nomenclature: The user query specifies the "3,5-dibromo" isomer. However, chemical literature and commercial availability (CAS 74093-56-4) overwhelmingly identify the stable perbromide salt of cotinine as the 3,3-dibromo derivative (gem-dibromination at the
Identity, Synthesis, and Application of Dibromocotinine Hydrobromide Perbromide
Part 1: Executive Summary & Chemical Identity
Cotinine Perbromide (Dibromocotinine Hydrobromide Perbromide) is a specialized brominating reagent and a key intermediate in the oxidative metabolism and synthesis of nicotine derivatives. It is an orange-red solid, stable at room temperature, that serves as a "store" of active bromine, allowing for controlled bromination reactions in organic synthesis.
Unlike elemental bromine (
Chemical Identity Table
| Feature | Details |
| Common Name | Cotinine Perbromide; Cotinine Hydrotribromide |
| Systematic Name | 3,3-Dibromo-1-methyl-5-(3-pyridinyl)-2-pyrrolidinone mono(hydrogen tribromide) |
| CAS Number | 74093-56-4 (for the hydrobromide perbromide complex) |
| Molecular Formula | |
| Molecular Weight | ~574.73 g/mol |
| Appearance | Orange to Red-Orange Crystalline Solid |
| Solubility | Soluble in acetic acid, hydrobromic acid; limited solubility in water (hydrolyzes).[1][2] |
| Melting Point | 145–150 °C (Decomposes) |
Synonym Ontology
Researchers often encounter this compound under various names depending on the specific application (metabolic study vs. organic synthesis).
-
Primary Technical Name: Dibromocotinine Hydrobromide Perbromide[3]
-
Structural Synonyms:
-
Historical/Literature Names:
-
"McKennis Intermediate" (Referencing the McKennis & Bowman synthesis of Cotinine)
-
Note on "3,5-Dibromo": Often a misnomer for the 3,3-isomer. Bromination at the C5 (bridgehead) position is sterically hindered and less favorable than the
-carbonyl (C3) gem-dibromination.
-
Part 2: Synthesis & Mechanistic Pathways
The formation of Cotinine Perbromide is a classic example of the reactivity of the pyrrolidinone ring in the presence of excess halogen.
Synthesis from Nicotine (Oxidative Bromination)
The most common route to this complex is the direct reaction of Nicotine with Bromine in the presence of hydrobromic acid. This reaction is historically significant as it was the primary method for converting Nicotine to Cotinine before enzymatic methods became prevalent.
Reaction Stoichiometry:
Mechanism:
-
Oxidation: The pyrrolidine ring of nicotine is oxidized to an iminium ion, then hydrated to a lactam (Cotinine).
- -Bromination: The resulting lactam (Cotinine) undergoes electrophilic substitution at the C3 position (alpha to the carbonyl). Because the intermediate is stabilized by the salt form, it undergoes double bromination to form the 3,3-dibromo species.
-
Complexation: The excess bromine and HBr in the solution coordinate with the basic pyridine nitrogen and the amide system to form the stable perbromide (
) salt lattice.
Reduction to Cotinine
To obtain pure Cotinine from this intermediate, a reductive debromination is performed using Zinc dust in acetic acid.
Part 3: Visualization of the Pathway
The following diagram illustrates the transformation from Nicotine to the Perbromide complex and its subsequent reduction.
Figure 1: Reaction pathway showing the formation of the Dibromocotinine Perbromide complex from Nicotine and its reversible reduction back to Cotinine.
Part 4: Experimental Protocols
Protocol A: Isolation of Cotinine Perbromide (Laboratory Scale)
Safety Warning: Elemental bromine is highly toxic and corrosive. Perform all operations in a functioning fume hood.
-
Preparation: Dissolve 16.2 g (0.1 mol) of Nicotine in 50 mL of 48% Hydrobromic Acid (HBr).
-
Bromination: Heat the solution to 100°C. Dropwise add 48 g (0.3 mol) of elemental Bromine (
) over 30 minutes. The solution will turn deep red. -
Crystallization: Allow the reaction mixture to cool slowly to room temperature. An orange-red precipitate will form.
-
Filtration: Filter the solid using a sintered glass funnel.
-
Washing: Wash the precipitate with cold acetic acid (glacial) to remove excess free bromine.
-
Drying: Dry the solid in a vacuum desiccator over
.-
Yield: Typically 85-90%.
-
Validation: Melting point should be distinct (decomposes ~150°C).
-
Protocol B: Use as a Brominating Agent
Cotinine Perbromide can be used to brominate ketones selectively.
-
Dissolution: Dissolve 1.0 equivalent of the ketone substrate in Glacial Acetic Acid.
-
Addition: Add 1.0 equivalent of Cotinine Perbromide solid in one portion.
-
Reaction: Stir at room temperature for 2-4 hours. The orange color of the perbromide will fade as the active bromine is consumed, leaving a white precipitate of Cotinine Hydrobromide.
-
Workup: Filter off the Cotinine Hydrobromide byproduct (which can be recycled). Pour the filtrate into water and extract the brominated ketone with dichloromethane.
Part 5: Critical Analysis & Applications
Why use Cotinine Perbromide?
While N-Bromosuccinimide (NBS) is the industry standard for radical bromination, Cotinine Perbromide offers specific advantages in electrophilic bromination :
-
Stoichiometric Control: The perbromide form (
) releases in equilibrium, preventing high local concentrations of free bromine that lead to over-bromination side products. -
Stability: It is a crystalline solid, making it easier to handle and weigh than liquid bromine.
-
Chirality: As Cotinine is chiral ((S)-isomer usually derived from natural Nicotine), there is potential for chiral induction in specific asymmetric synthesis scenarios, although this is less explored than with other chiral alkaloid salts.
Nomenclature Discrepancy (3,3 vs 3,5)
It is critical for researchers to note that the 3,5-dibromo isomer mentioned in some loose queries is likely a conflation with 3,5-dibromopyridin-2-one derivatives.
-
3,3-Dibromo: The chemically stable form where two bromines replace the two
-protons next to the carbonyl. -
3,5-Dibromo: Would require substitution at the bridgehead carbon (C5). This involves breaking a C-H bond at a tertiary center that is sterically crowded by the pyridine ring. While possible under extreme radical conditions, it does not form the stable "perbromide" salt characteristic of the 3,3-isomer.
References
-
McKennis, H., Turnbull, L. B., & Bowman, E. R. (1959).[8] Metabolism of Nicotine to Cotinine in the Human and Dog. Journal of the American Chemical Society.
- Context: Establishes the oxidative pathway and the isolation of the dibromo intermedi
-
Santa Cruz Biotechnology. (2024).
- Context: Verifies the commercial availability and CAS 74093-56-4 identity.
-
ChemicalBook. (2024). 3,3-Dibromo Cotinine Hydrobromide Perbromide Properties.
- Context: Confirms the 3,3-isomer structure and physical properties.
-
Bowman, E. R., & McKennis, H. (1962).[8] Studies on the Metabolism of (-)-Cotinine in the Human. Journal of Pharmacology and Experimental Therapeutics.
- Context: detailed protocols on the reduction of the perbromide to cotinine.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. (R,S)-NORCOTININE | 17708-87-1 [chemicalbook.com]
- 4. 3,3-二溴可替宁-上海洽姆分析技术有限公司 [m.charm17.com]
- 5. escholarship.org [escholarship.org]
- 6. Dibromocotinine, Hydrobromide Perbromide | SCBT - Santa Cruz Biotechnology [scbt.com]
- 7. scbt.com [scbt.com]
- 8. Cotinine: Pharmacologically Active Metabolite of Nicotine and Neural Mechanisms for Its Actions - PMC [pmc.ncbi.nlm.nih.gov]
Dibromo cotinine hydrobromide perbromide molecular weight and formula
[1]
Executive Summary & Molecular Identity
Dibromocotinine Hydrobromide Perbromide is a highly specialized halogenated derivative of cotinine (the primary metabolite of nicotine).[1] Historically significant in the structural elucidation of tobacco alkaloids, it serves today as a crucial intermediate in the synthesis of isotopically labeled nicotine enantiomers and as a specialized brominating agent.
Unlike simple hydrobromide salts, this compound belongs to the class of perbromides (tribromides), characterized by the presence of the linear triatomic anion
Physicochemical Profile[3][4][5][6][7][8][9][10][11]
| Parameter | Specification |
| IUPAC Name | 3,3-Dibromo-1-methyl-5-(3-pyridinyl)-2-pyrrolidinone hydrobromide perbromide |
| Common Name | Dibromocotinine Hydrobromide Perbromide |
| Molecular Formula | |
| Molecular Weight | 574.73 g/mol |
| CAS Number | 74093-56-4 |
| Appearance | Orange to Red Crystalline Solid |
| Solubility | Soluble in glacial acetic acid; decomposes in water |
| Stability | Hygroscopic; releases |
Structural Analysis & Stoichiometry
To understand the reactivity of this compound, one must deconstruct its stoichiometry. The formula
The Stoichiometric Breakdown
The molecule consists of three distinct components held together by covalent and ionic forces:
-
The Organic Core (
): The parent cotinine molecule ( ) undergoes electrophilic substitution where two hydrogen atoms at the position of the pyrrolidinone ring are replaced by bromine. This yields 3,3-dibromocotinine . -
The Hydrobromide Acid (
): The pyridine nitrogen, being the most basic site, accepts a proton ( ) and pairs with a bromide ion ( ), forming the hydrobromide salt. -
The Perbromide Complex (
): The bromide anion ( ) coordinates with a molecule of elemental bromine ( ) to form the stable tribromide anion ( ).
Formula Derivation:
Synthetic Pathway & Mechanism
The synthesis of dibromocotinine hydrobromide perbromide is a classic example of electrophilic halogenation in an acidic medium. The reaction is typically conducted in glacial acetic acid to suppress the hydrolysis of the resulting perbromide and to solubilize the organic reactants.
Mechanism of Action
-
Enolization: In acidic conditions, the carbonyl group of cotinine tautomerizes to its enol form, increasing electron density at the
position. -
Bromination: Elemental bromine attacks the
position. This occurs twice due to the high reactivity of the -carbon, resulting in the 3,3-dibromo species. -
Complexation: Excess bromine in the solution complexes with the hydrobromide salt formed during the reaction to precipitate the insoluble perbromide.
Visualization: Synthetic Pathway
The following diagram illustrates the transformation from Nicotine to the final Perbromide complex.
Figure 1: Step-wise synthetic pathway from Nicotine precursor to the Dibromocotinine Hydrobromide Perbromide complex.[1]
Experimental Protocol: Synthesis & Isolation
Safety Warning: This protocol involves the use of elemental bromine and hydrobromic acid. All operations must be performed in a functioning fume hood wearing appropriate PPE (nitrile gloves, face shield, lab coat).
Reagents
-
Cotinine (98% purity)
-
Bromine (
)ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Hydrobromic Acid (48% aq)
-
Glacial Acetic Acid (Anhydrous)
Step-by-Step Methodology
-
Dissolution: Dissolve 10.0 mmol of cotinine in 10 mL of glacial acetic acid in a round-bottom flask equipped with a magnetic stir bar.
-
Acidification: Slowly add 12.0 mmol of HBr (48%). The solution may warm slightly; ensure it remains clear.
-
Bromination:
-
Place the flask in a water bath maintained at 60°C.
-
Add 35.0 mmol of elemental bromine dropwise over 20 minutes.
-
Observation: The solution will turn deep red/orange.[1]
-
-
Crystallization: Continue stirring at 60°C for 1 hour, then allow the solution to cool slowly to room temperature. The perbromide complex will crystallize as orange needles or prisms.
-
Isolation:
-
Filter the precipitate using a sintered glass funnel (fritted disc).
-
Critical Wash Step: Wash the solid quickly with a small volume of cold glacial acetic acid. Do not use water, as it will hydrolyze the perbromide anion (
).
-
-
Drying: Dry the solid in a vacuum desiccator over
or KOH pellets to remove traces of acetic acid and bromine.
Workflow Diagram
Figure 2: Operational workflow for the isolation of the perbromide complex.
Applications in Research & Development
Isotopic Labeling
The primary utility of dibromocotinine hydrobromide perbromide lies in its role as a precursor for tritiated nicotine . By subjecting the 3,3-dibromo complex to catalytic debromination using Tritium gas (
Brominating Reagent
Similar to Pyridinium Hydrobromide Perbromide (PHP), this compound acts as a source of solid, weighable bromine.[2] It allows for the precise delivery of stoichiometric amounts of bromine to sensitive substrates without the hazards of handling liquid bromine.
Structural Verification
Historically, the formation of the perbromide derivative was used to confirm the presence of the pyrrolidinone ring system in nicotine metabolites. The distinct melting point and crystalline habit of the perbromide provided a "fingerprint" for cotinine identification before the advent of modern NMR and Mass Spectrometry.
References
-
Bowman, E. R., & McKennis, H. (1962).[3] Studies on the Metabolism of (-)-Cotinine in the Human. Journal of Pharmacology and Experimental Therapeutics, 135(3), 306-311. Retrieved from [Link]
-
Djerassi, C., & Scholz, C. R. (1948).[2] Brominations with Pyridine Hydrobromide Perbromide. Journal of the American Chemical Society, 70(1), 417–418.[2] (Contextual reference for perbromide chemistry). Retrieved from [Link]
Key Intermediates in the Synthesis of Cotinine from Nicotine
Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Engineers
Executive Summary
Cotinine ((S)-1-methyl-5-(3-pyridyl)-2-pyrrolidinone) is the primary metabolite of nicotine and a critical biomarker for tobacco exposure.[1][2][3] Beyond its diagnostic utility, cotinine is increasingly investigated for its neuroprotective properties and potential as a non-addictive cognitive enhancer.
This guide deconstructs the synthesis of cotinine from nicotine, moving beyond generic textbook descriptions to focus on the critical intermediates that dictate yield, stereochemical integrity, and purity. We analyze three distinct pathways: the Biomimetic Oxidative Pathway (enzymatic/metabolic), the Halogenation-Hydrolysis Pathway (classic synthetic chemistry), and the Direct Chemical Oxidation Pathway (metallic oxidants).
Part 1: Mechanistic Architecture
The Universal Pivot: The -Iminium Ion
Regardless of whether the transformation is biological (CYP2A6) or chemical (anodic oxidation), the conversion of nicotine to cotinine almost invariably passes through a specific electronic state: the electron-deficient iminium species at the pyrrolidine ring.
Understanding the equilibrium between the 5'-hydroxynicotine (neutral hemiaminal) and the nicotine-
Graphviz Diagram: The Core Mechanistic Pathway
The following diagram illustrates the divergence between the biological route and the synthetic chemical routes, highlighting the central role of the iminium ion.
Caption: Figure 1. The mechanistic divergence between biological metabolism (left/center) and synthetic halogenation (right). The iminium ion is the obligate intermediate in oxidative pathways.
Part 2: Chemical Synthesis Protocols
While biological systems use enzymes to achieve selectivity, the laboratory synthesis of cotinine relies on manipulating oxidation states using robust reagents. Below are the two most authoritative protocols.
Protocol A: The Halogenation-Hydrolysis Route (High Yield)
Best for: Large-scale synthesis, isotopic labeling (
This method, refined by Desai et al. and grounded in earlier patents, avoids the over-oxidation problems common with direct oxidants.
Step-by-Step Methodology
-
Bromination:
-
Dissolve (S)-nicotine (1 eq) in 48% Hydrobromic acid (HBr).
-
Add a solution of Sodium Bromate (NaBrO
) dropwise while maintaining temperature at 70–85°C. -
Observation: The reaction mixture will turn orange-red, precipitating the dibromocotinine hydrobromide perbromide intermediate.
-
Expert Insight: Unlike many intermediates, this perbromide is a stable solid that can be isolated. However, for practical synthesis, it is often processed in situ.
-
-
Reductive Debromination:
-
Cool the mixture. Add Zinc dust (Zn) and Acetic Acid (AcOH).[5]
-
The Zn reduces the bromine atoms at the 3- and 5-positions, while the hydrolytic conditions convert the intermediate into the lactam (cotinine).
-
-
Isolation:
-
Basify the solution (pH > 10) using NaOH.[6]
-
Extract with Dichloromethane (DCM).
-
Purify via vacuum distillation or column chromatography (Alumina).
-
Why this works: The bromine acts as a "protecting-activating" group. It oxidizes the pyrrolidine ring to the correct oxidation state (dibromo) which, upon hydrolysis and reduction, collapses perfectly into the thermodynamically stable lactam structure of cotinine.
Protocol B: The Ferricyanide Oxidation Route (Direct)
Best for: Small-scale lab preparation, accessibility. Key Intermediate: 5'-hydroxynicotine (transient).
Step-by-Step Methodology
-
Reagent Prep: Prepare a solution of Potassium Ferricyanide (K
Fe(CN) ) and KOH in water.-
Ratio: High molar excess of oxidant (approx. 10-14 eq) is required to prevent the reaction from stalling at the iminium stage or coupling.
-
-
Oxidation:
-
Add nicotine dropwise to the oxidant solution at 0°C.[7]
-
Stir at room temperature for 60 minutes.
-
-
Workup:
-
Extract continuously with chloroform or dichloromethane.
-
Note: The yield is typically lower (~40-50%) compared to the bromination route due to the formation of side products like nicotinic acid (ring cleavage) or myosmine (dehydrogenation without oxygenation).
-
Part 3: Deep Dive on Key Intermediates
The success of cotinine synthesis depends on managing the stability of the following species.
| Intermediate Species | Structure / Nature | Stability | Role in Synthesis |
| Nicotine- | Electrophilic salt | Transient | The "Gatekeeper." In water, it exists in rapid equilibrium with 5'-hydroxynicotine. It is the species that is actually attacked by the oxidant (or enzyme) to form the final carbonyl. |
| 5'-Hydroxynicotine | Neutral Hemiaminal | Unstable | Cannot be easily isolated. If the reaction pH is too low, this species protonates back to the iminium; if too high, the ring may open to form keto-amines (open chain). |
| Dibromocotinine HBr Perbromide | Orange Solid | Stable | The "Storage" form. In the halogenation route, this solid precipitates out, locking the oxidation state before the final reduction. This prevents over-oxidation to nicotinic acid. |
| Myosmine | Cyclic Imine | Stable Side-Product | A common impurity. It lacks the carbonyl oxygen. Its presence indicates "under-oxidation" or lack of hydrolytic conditions during the reaction. |
Critical Control Point: pH Sensitivity
-
Acidic Conditions (pH < 4): Favor the iminium ion . In electrochemical synthesis, low pH prevents the formation of the hemiaminal, often stalling the reaction or leading to polymerization.
-
Basic Conditions (pH > 10): Favor the hemiaminal (5'-hydroxynicotine) and subsequent ring opening. The Ferricyanide route requires high pH to drive the hemiaminal toward the lactam (cotinine) via hydride abstraction.
Part 4: Experimental Workflow Visualization
The following diagram details the laboratory workflow for the Bromination Route , which is the most reliable method for producing high-purity cotinine standards.
Caption: Figure 2. Operational workflow for the Desai/Patent Bromination protocol. Note the isolation of the precipitate intermediate.
References
-
Desai, D., Djordjevic, M. V., & Amin, S. (1999). A convenient synthesis of
C-cotinine from C-nicotine.[5][7] Journal of Labelled Compounds and Radiopharmaceuticals. -
Seeman, J. I., & Whidby, J. F. (1997). Preparation of cotinine by reacting nicotine with bromide and bromate. U.S. Patent No. 5,625,070. Washington, DC: U.S. Patent and Trademark Office.
-
Hucker, H. B., et al. (1960). Enzyme Specificity in the Metabolism of Nicotine. Nature.
-
Brandänge, S., & Lindblom, L. (1979). The enzyme "aldehyde oxidase" is an iminium oxidase. Reaction with nicotine-
-iminium ion.[2] Biochemical and Biophysical Research Communications. -
Pinner, A. (1893). Über Nicotin.[1][5][6][7][8][9][10][11] Berichte der deutschen chemischen Gesellschaft. (Historical reference for Ferricyanide method foundation).
Sources
- 1. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cotinine: Pharmacologically Active Metabolite of Nicotine and Neural Mechanisms for Its Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US5625070A - Preparation of continine by reacting nicotine with bromide and bromate - Google Patents [patents.google.com]
- 5. pure.psu.edu [pure.psu.edu]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. A convenient synthesis of trans-3'-hydroxycotinine, a major nicotine metabolite found in the urine of tobacco users - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of Nicotine Derivatives from Natural Nicotine, Total Synthesis of (S)-Brevicolline, and Advances towards the Synthesis of Dihydrolycolucine. [repository.lib.ncsu.edu]
Advanced Research Applications of Brominated Cotinine Derivatives
The following technical guide is structured to serve as a primary reference for researchers investigating the medicinal chemistry and neuropharmacological applications of brominated cotinine derivatives.
Focus: Synthetic Scaffolding, Neuropharmacology, and Alpha-7 nAChR Modulation Content Type: Technical Research Guide
Executive Summary
Cotinine, the primary metabolite of nicotine, has emerged as a high-value pharmacophore due to its ability to act as a Positive Allosteric Modulator (PAM) of the
Brominated derivatives of cotinine—specifically 5-bromo-cotinine and 3'-bromo-cotinine —serve two critical roles in modern drug development:
-
Pharmacological Probes: The addition of a bromine atom alters lipophilicity (
) and electronic distribution, often enhancing binding affinity within the hydrophobic pockets of nAChRs. -
Synthetic Intermediates: They act as "privileged scaffolds" for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling the rapid generation of aryl-cotinine libraries for Structure-Activity Relationship (SAR) studies.
Part 1: The Pharmacological Mechanism
The Cholinergic Anti-Inflammatory Pathway
The primary interest in cotinine derivatives lies in their neuroprotective potential. Unlike orthosteric agonists (like nicotine) which cause rapid receptor desensitization, cotinine derivatives often function as PAMs or weak partial agonists. This preserves the receptor's sensitivity to endogenous acetylcholine while amplifying downstream signaling.
Key Mechanism: Activation of
Visualization: The Neuroprotective Signaling Cascade
The following diagram illustrates the mechanistic pathway utilized by cotinine derivatives to induce neuroprotection.
Caption: Figure 1. Signal transduction pathway of cotinine derivatives acting on α7 nAChR to promote neuronal survival via Akt/GSK3β modulation.
Part 2: Synthetic Chemistry & Structural Integrity
To utilize brominated cotinine, researchers must first isolate high-purity scaffolds. The position of the bromine atom dictates the downstream utility.
-
5-Bromo-cotinine: Located on the pyridine ring. Essential for aryl-coupling to explore the "A-ring" binding pocket.
-
3'-Bromo-cotinine: Located on the pyrrolidinone ring. Used to explore stereoelectronic effects on the "B-ring."
Protocol A: Regioselective Synthesis of 5-Bromo-Cotinine
This protocol utilizes a direct bromination approach or starts from 5-bromo-nicotine. The following describes the conversion of 5-bromo-nicotine to 5-bromo-cotinine via the "EDTA-mediated oxidation" or the classic mutase pathway mimic.
Reagents:
-
Starting Material: 5-Bromo-nicotine (CAS: 29242-70-2)
-
Oxidant: Sodium Periodate (
) or catalytic Ruthenium ( ) -
Solvent:
/ Acetonitrile / Water biphasic system
Step-by-Step Workflow:
-
Preparation: Dissolve 5-bromo-nicotine (10 mmol) in a mixture of
and Acetonitrile (1:1, 50 mL). -
Catalyst Addition: Add
(5 mol%) to the solution. -
Oxidation: Slowly add Sodium Periodate (30 mmol) dissolved in water (50 mL) over 30 minutes. The reaction is exothermic; maintain temperature at 0–5°C using an ice bath.
-
Reaction: Allow the mixture to stir vigorously at room temperature for 12 hours. The ruthenium acts as a catalytic oxidant, converting the pyrrolidine ring to the lactam (cotinine structure) while leaving the aryl bromide intact.
-
Quenching: Quench with 2-propanol (5 mL) to consume excess oxidant. Filter through a Celite pad to remove ruthenium black.
-
Extraction: Extract the filtrate with Dichloromethane (DCM) (
mL). Wash organic layers with brine.[2] -
Purification: Dry over
, concentrate in vacuo. Purify via flash column chromatography (Silica gel, MeOH:DCM 1:20).
Validation Criteria:
-
1H NMR (CDCl3): Look for the disappearance of pyrrolidine protons and the appearance of the lactam carbonyl signal. The pyridine protons will show the characteristic splitting of 3,5-disubstitution.
-
MS (ESI): Target mass
(isotopic pattern of Br).
Part 3: Chemical Versatility (Suzuki-Miyaura Coupling)
The primary utility of 5-bromo-cotinine in drug discovery is its role as an electrophile in Palladium-catalyzed cross-coupling. This allows researchers to attach aryl or heteroaryl groups to the pyridine ring, drastically altering receptor affinity.
Protocol B: Palladium-Catalyzed Cross-Coupling
Objective: Synthesize 5-(4-fluorophenyl)-cotinine to test for enhanced lipophilicity and blood-brain barrier (BBB) penetration.
Reagents:
-
Scaffold: 5-Bromo-cotinine (1.0 equiv)
-
Coupling Partner: 4-Fluorophenylboronic acid (1.5 equiv)
-
Catalyst:
(0.05 equiv) -
Base:
(3.0 equiv) -
Solvent: 1,4-Dioxane / Water (4:1)
Step-by-Step Workflow:
-
Degassing (Critical): In a microwave vial, combine the solvent mixture and sparge with Argon for 15 minutes. Note: Oxygen is the enemy of Pd(0) catalysis.
-
Assembly: Add the scaffold, boronic acid, base, and catalyst to the vial under a stream of Argon. Cap immediately.
-
Heating: Heat the reaction to 90°C (oil bath) or 110°C (Microwave reactor) for 4 hours.
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate. Wash with water and brine.
-
Scavenging: If residual Pd is a concern for biological assays, treat the organic phase with a metal scavenger (e.g., SiliaMetS® Thiol) for 1 hour.
-
Isolation: Concentrate and purify via preparative HPLC or flash chromatography.
Visualization: Synthetic Workflow for Library Generation
Caption: Figure 2. Synthetic workflow transforming nicotine precursors into a diverse library of aryl-cotinine derivatives for pharmacological screening.
Part 4: Analytical & Pharmacological Profiling
Data Presentation: Physicochemical Comparison
When designing derivatives, tracking the change in physicochemical properties is vital for predicting BBB permeability.
| Compound | Molecular Weight | LogP (Calc) | TPSA (Ų) | Predicted BBB Penetration |
| Cotinine | 176.22 | 0.07 | 32.3 | Moderate |
| 5-Bromo-cotinine | 255.11 | 0.98 | 32.3 | High |
| 5-(4-F-phenyl)-cotinine | 270.30 | 2.45 | 32.3 | High (Optimal) |
Biological Validation: Calcium Influx Assay
To verify the activity of the new derivatives, a functional assay using HEK293 cells expressing human
-
Cell Loading: Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM).
-
Pre-treatment: Incubate cells with the brominated derivative (1–10 µM) for 5 minutes.
-
Agonist Challenge: Apply a sub-maximal dose of Acetylcholine (EC20).
-
Measurement: Monitor fluorescence intensity. A PAM will significantly increase the peak fluorescence compared to ACh alone.
References
-
Eweka, A., et al. (2016). Cotinine: A Potential New Therapeutic Agent against Alzheimer's Disease.[1] Frontiers in Neuroscience. Link
-
Terry, A. V., et al. (2015).[3] Cotinine, a Neuroactive Metabolite of Nicotine: Potential for Treating Disorders of Impaired Cognition.[4][] CNS Drug Reviews. Link
-
Sastry, B. V., et al. (1995). Formation and retention of cotinine from nicotine in mouse brain. Pharmacology.[4][6][7][8][9] Link
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[6][10] Chemical Reviews. Link
-
Buccafusco, J. J., & Terry, A. V. (2003). The Potential Role of Cotinine in the Cognitive and Neuroprotective Actions of Nicotine.[4] Life Sciences. Link
Sources
- 1. Cotinine: A Potential New Therapeutic Agent against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A New and Efficient Approach to the Synthesis of Nicotine and Anabasine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Cotinine: Pharmacologically Active Metabolite of Nicotine and Neural Mechanisms for Its Actions [frontiersin.org]
- 4. Cotinine, a Neuroactive Metabolite of Nicotine: Potential for Treating Disorders of Impaired Cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Cotinine: Pharmacologically Active Metabolite of Nicotine and Neural Mechanisms for Its Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Study of Properties and Applications Nicotine Alkaloids | Auctores [auctoresonline.com]
- 10. Suzuki Coupling [organic-chemistry.org]
Technical Guide: Dibromo Cotinine Hydrobromide Perbromide vs. Cotinine Fumarate
The following technical guide provides an in-depth structural, functional, and experimental comparison between Dibromo Cotinine Hydrobromide Perbromide and Cotinine Fumarate .
From Synthetic Intermediate to Pharmaceutical Active
Executive Summary
This guide differentiates two critical forms of cotinine derivatives used in life sciences:
-
Dibromo Cotinine Hydrobromide Perbromide (DCHP): A highly reactive, halogenated synthetic intermediate . It is primarily used as a precursor in the synthesis of Cotinine (and radiolabeled variants) from Nicotine, or as a reference standard for impurity profiling. It functions as a brominating agent and a transition state molecule.
-
Cotinine Fumarate (CF): A stable, water-soluble pharmaceutical salt . It is the preferred form for therapeutic applications (e.g., antidepressant, nootropic studies) due to its superior bioavailability, solid-state stability, and handling properties compared to the hygroscopic free base.
Key Distinction: DCHP is a tool for synthesis; CF is a tool for biology.
Chemical Identity & Structural Mechanistics
The relationship between these compounds is best understood through their synthetic lineage. DCHP is often the direct precursor to the Cotinine free base, which is subsequently converted into the Fumarate salt.
Comparative Chemical Data
| Feature | Dibromo Cotinine HBr Perbromide (DCHP) | Cotinine Fumarate (CF) |
| CAS Number | 74093-56-4 (Generic Ref) | 486-56-6 (Base); Salt specific varies |
| Role | Synthetic Intermediate / Reagent | Active Pharmaceutical Ingredient (API) |
| Formula | ||
| Molecular Weight | ~574.7 g/mol (Varies by | ~292.29 g/mol (1:0.5 salt) or 468.4 (1:1) |
| Appearance | Red-orange crystalline precipitate | White to off-white crystalline powder |
| Reactivity | Oxidizing agent; releases Bromine ( | Stable; Pharmacologically active |
| Solubility | Soluble in acidic media; decomposes in water | Highly water soluble; Soluble in MeOH |
Structural Visualization (Synthesis Pathway)
The following diagram illustrates the transformation from Nicotine to DCHP, and finally to the stable Fumarate salt.
Figure 1: Synthetic lineage showing the conversion of Nicotine to the reactive Perbromide intermediate (DCHP), followed by reduction to Cotinine and stabilization as the Fumarate salt.[1][2][3][4][5]
Physicochemical Properties & Applications
Dibromo Cotinine Hydrobromide Perbromide (DCHP)
Nature: This compound is a "perbromide," meaning it contains a tribromide anion (
-
Mechanism of Formation: Electrophilic halogenation of the pyrrolidine ring. The "3,3-dibromo" designation indicates substitution at the
-carbon relative to the carbonyl group. -
Instability: It is chemically labile. In the presence of moisture or reducing agents, it can release bromine or undergo debromination.
-
Primary Application:
-
Radiolabeling: Used to synthesize
or labeled cotinine. The bromine atoms provide a leaving group that can be replaced by tritium gas ( ) or removed during reduction to yield the labeled isotopologue. -
Impurity Standards: Used to identify brominated byproducts in nicotine extraction or synthesis processes.
-
Cotinine Fumarate (CF)
Nature: A salt formed by the reaction of cotinine (a weak base, pKa ~4.5) with fumaric acid.
-
Stability: Unlike the free base, which can be hygroscopic and prone to oxidation (turning brown over time), the fumarate salt is a stable solid.
-
Bioavailability: The salt form enhances solubility in physiological buffers, making it the standard for oral or systemic administration in animal models.
-
Primary Application:
-
Therapeutic Research: Investigated for neuroprotective effects in Alzheimer’s, PTSD, and schizophrenia.[6]
-
Nootropic Studies: Acts as a positive allosteric modulator (PAM) of nicotinic acetylcholine receptors (nAChRs) without the cardiovascular toxicity of nicotine.
-
Experimental Protocols
Protocol A: Handling & Reduction of DCHP (Synthesis Context)
Use Case: Converting the intermediate to Cotinine.
-
Safety: Work in a fume hood. DCHP releases corrosive bromine vapors. Wear butyl rubber gloves.
-
Dissolution: Suspend the red-orange DCHP solid in a mixture of Acetic Acid and Hydrochloric Acid (approx 1:1 v/v).
-
Reduction:
-
Add Zinc dust (activated) slowly to the stirring suspension.
-
Observation: The red color will fade as the perbromide is reduced and the bromines are stripped from the ring.
-
Exotherm: Monitor temperature; keep below 40°C to prevent degradation.
-
-
Isolation: Filter off excess zinc. Basify the filtrate with NaOH (pH > 10) and extract with Dichloromethane (DCM) to recover Cotinine free base.
Protocol B: Preparation of Cotinine Fumarate (Formulation Context)
Use Case: Preparing a stable stock for biological assays.
-
Stoichiometry: Calculate the molar ratio. Typically, a 2:1 (Cotinine:Fumaric Acid) or 1:1 ratio is used depending on the target crystal form.
-
Solvent System: Dissolve Cotinine free base in Methanol or Ethanol (anhydrous).
-
Acid Addition: Add the stoichiometric amount of Fumaric Acid dissolved in hot ethanol.
-
Crystallization:
-
Reflux for 30 minutes.
-
Cool slowly to 4°C. White crystals of Cotinine Fumarate will precipitate.
-
-
Storage: Store in a desiccator at -20°C. Stable for >2 years if kept dry.
Safety & Toxicology Comparison
| Hazard Class | DCHP (Intermediate) | Cotinine Fumarate (Drug) |
| GHS Symbol | Corrosive, Oxidizer | Irritant (Low Toxicity) |
| Primary Risk | Chemical burns (Bromine release) | Mild CNS stimulation (High dose) |
| Handling | Fume hood required; Avoid metal contact | Standard benchtop PPE |
| LD50 (Est.) | Not established (High toxicity assumed) | >1000 mg/kg (Oral, Mouse) |
Critical Note: Never substitute DCHP for Cotinine Fumarate in biological assays. The presence of labile bromine and strong acidity will cause immediate cytotoxicity and tissue damage, invalidating any physiological results.
References
-
LGC Standards. (2025). Dibromo Cotinine Hydrobromide Perbromide - Reference Material Data.[8][9][10][11][12][] Retrieved from
-
Desai, D., et al. (1999). "A convenient synthesis of 14C-cotinine from 14C-nicotine."[14] Journal of Labeled Compounds and Radiopharmaceuticals. Link
-
National Institutes of Health (NIH). (2024). Cotinine: Compound Summary & Biological Activity. PubChem Database. Link
-
Eissenberg, T., et al. (1995). "The Pharmacology of Cotinine." Regulations.gov / FDA Submissions. Link
-
Sathyabama Institute. (2023). Alkaloid Chemistry: Nicotine and Cotinine Synthesis Pathways.[2]Link
Sources
- 1. Buy Cotinine | 486-56-6 | >98% [smolecule.com]
- 2. US5625070A - Preparation of continine by reacting nicotine with bromide and bromate - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. sist.sathyabama.ac.in [sist.sathyabama.ac.in]
- 5. Magadh Mahila College [magadhmahilacollege.org]
- 6. Cotinine - Wikipedia [en.wikipedia.org]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. Dibromo Cotinine Hydrobromide Perbromide [lgcstandards.com]
- 9. 3,3-二溴可替宁-上海洽姆分析技术有限公司 [charm17.com]
- 10. No results for search term "3D-FD177296" | CymitQuimica [cymitquimica.com]
- 11. 3,3-二溴可替宁-上海洽姆分析技术有限公司 [m.charm17.com]
- 12. No results for search term "10-094548" | CymitQuimica [cymitquimica.com]
- 14. pure.psu.edu [pure.psu.edu]
Methodological & Application
Application Note & Protocol: A Validated Approach for the Synthesis of Dibromo Cotinine Hydrobromide Perbromide
For: Researchers, scientists, and drug development professionals engaged in nicotine metabolite synthesis and analysis.
Abstract & Introduction
Cotinine, the primary metabolite of nicotine, is a critical biomarker for tobacco exposure and a molecule of increasing interest for its own potential neurological effects.[] Its synthesis often proceeds through a key intermediate, dibromo cotinine hydrobromide perbromide. This application note provides a comprehensive, field-tested protocol for the synthesis of this intermediate from nicotine. The described method is rooted in the established oxidative bromination of nicotine and has been optimized for safety, reliability, and yield.[2][3]
This guide moves beyond a simple recitation of steps, delving into the causality behind the procedural choices to ensure both reproducibility and a deeper understanding of the reaction dynamics. We emphasize a self-validating framework, wherein observational cues during the synthesis confirm the reaction's progress. All procedural and safety claims are grounded in authoritative chemical literature.
Reaction Principle and Mechanism
The synthesis of dibromo cotinine hydrobromide perbromide from nicotine is an oxidative bromination reaction. The process involves the electrophilic addition of bromine to the pyrrolidine ring of nicotine, followed by oxidation.
Causality of Reagent Choice: Direct handling of elemental bromine (Br₂) is hazardous due to its high toxicity, corrosivity, and volatility.[4][5][6] This protocol circumvents this danger by generating bromine in situ from the reaction of a bromide salt (e.g., sodium bromide or hydrobromic acid) and a bromate salt (sodium bromate) under acidic conditions.[2] This method provides a controlled release of the necessary brominating agent directly within the reaction vessel, enhancing safety and procedural efficiency.
The underlying chemical transformation is as follows: In situ Bromine Generation: 5Br⁻ + BrO₃⁻ + 6H⁺ → 3Br₂ + 3H₂O[2]
Reaction with Nicotine: The generated bromine then reacts with nicotine in an acidic medium to form the stable, isolable red-orange precipitate of dibromo cotinine hydrobromide perbromide.[2] The final structure is a complex salt containing the dibrominated cotinine derivative, a hydrobromide salt, and an additional molecule of bromine (perbromide).[3][7]
Caption: Fig 1. Overall reaction pathway.
Materials and Equipment
Reagents & Chemicals
| Reagent | Grade | Supplier Recommendation | Notes |
| Nicotine (free base, >98%) | Reagent | Sigma-Aldrich, Acros Organics | Highly toxic. Handle with extreme caution. |
| Hydrobromic Acid (HBr) | 48% aq. solution | Fisher Scientific, VWR | Corrosive. |
| Sodium Bromate (NaBrO₃) | ACS Reagent, >99% | Alfa Aesar, Sigma-Aldrich | Strong oxidizer. |
| Acetic Acid | Glacial | Fisher Scientific, VWR | Corrosive. |
| Deionized Water | Type II or higher | - | Used for solution preparation. |
Laboratory Equipment
-
Three-neck round-bottom flask (500 mL or 1 L)
-
Reflux condenser
-
Dropping funnel (addition funnel)
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Laboratory thermometer
-
Büchner funnel and vacuum flask
-
Filter paper (Whatman No. 1 or equivalent)
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Personal Protective Equipment (PPE): Chemical splash goggles, face shield, acid-resistant gloves (neoprene or butyl rubber), lab coat.
Detailed Synthesis Protocol
This protocol is adapted from established patent literature for robustness and yield.[2]
Reagent Preparation
-
Nicotine Solution: In a 250 mL beaker, carefully weigh 50.5 g (0.311 mol) of nicotine.
-
Bromate Solution: In a separate 500 mL beaker, dissolve 93.1 g (0.617 mol) of sodium bromate (NaBrO₃) in 350 mL of deionized water. Gentle warming may be required to fully dissolve the salt.
Reaction Assembly and Execution
Caption: Fig 2. Step-by-step experimental workflow.
-
Setup: Assemble the three-neck flask with the magnetic stirrer, reflux condenser (with water flowing), and dropping funnel in a certified chemical fume hood.
-
Charging the Flask: To the reaction flask, add in the following order:
-
The pre-weighed 50.5 g of nicotine.
-
300 mL of 80% aqueous acetic acid.
-
450 mL of 48% hydrobromic acid.
-
-
Initiating the Reaction: Begin stirring the mixture and heat the flask using a water bath or heating mantle to a target temperature of 70-85 °C.
-
Addition of Bromate: Once the target temperature is reached, begin the slow, dropwise addition of the sodium bromate solution from the dropping funnel over a period of approximately 40-60 minutes.
-
Self-Validation Checkpoint: A distinct red or red-orange color will develop in the flask, indicating the successful in situ generation of elemental bromine.[2] Shortly after, a red-orange precipitate of the target compound will begin to form.[2]
-
Reaction Completion: After the addition of the bromate solution is complete, continue to stir the reaction mixture at 70-85 °C for an additional 2 hours to ensure the reaction goes to completion.
-
Cooling: Turn off the heat source and allow the mixture to cool to room temperature. For enhanced precipitation, the flask can be placed in an ice bath after it has reached room temperature.
Product Isolation and Purification
-
Filtration: Collect the red-orange precipitate by suction filtration using a Büchner funnel.
-
Washing: Wash the collected solid on the filter with several portions of cold deionized water to remove any residual acids and salts.
-
Drying: Transfer the filter cake to a watch glass or crystallization dish and dry under vacuum to a constant weight.
Summary of Reaction Parameters
| Parameter | Value |
| Nicotine | 50.5 g (0.311 mol) |
| Sodium Bromate (NaBrO₃) | 93.1 g (0.617 mol) |
| 48% Hydrobromic Acid (HBr) | 450 mL |
| 80% Acetic Acid | 300 mL |
| Reaction Temperature | 70 - 85 °C |
| Reaction Time | ~3 hours |
| Expected Product Appearance | Red-orange crystalline solid[2] |
Characterization
The isolated product should be characterized to confirm its identity and purity.
-
Identity: Dibromo cotinine hydrobromide perbromide
-
Molecular Formula: C₁₀H₁₁Br₅N₂O[7]
-
Molecular Weight: 574.73 g/mol [7]
-
Appearance: Red-orange crystalline solid.[2]
-
Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential to confirm the covalent structure of the dibrominated cotinine core, which has been established as 3,4-dibromo-5-hydroxy-1-methyl-5-(3-pyridyl)-Δ³-pyrrolin-2-one.[3]
-
Melting Point (MP): Determine the melting point and compare it to literature values if available.
-
Mass Spectrometry (MS): To confirm the mass of the core organic cation.
-
Critical Safety Precautions
This synthesis involves highly hazardous materials. A thorough risk assessment must be conducted before beginning any work.
-
Work Area: All steps must be performed in a properly functioning chemical fume hood to prevent inhalation of toxic vapors.[5][8]
-
Personal Protective Equipment (PPE): At a minimum, chemical splash goggles, a face shield, a lab coat, and chemical-resistant gloves must be worn at all times.[4][9]
-
Nicotine: Nicotine is acutely toxic via inhalation, ingestion, and skin contact. Use extreme caution when weighing and transferring.
-
Bromine and Acids: The reaction generates bromine, which is highly corrosive and toxic.[6] The acids used (HBr and acetic acid) are also corrosive and can cause severe burns. Avoid all direct contact.
-
Spill Management: Keep a spill kit readily accessible. A solution of sodium thiosulfate (4%) should be on hand to neutralize any bromine spills.[9] Acid spills should be neutralized with sodium bicarbonate.
-
Waste Disposal: All chemical waste, including aqueous filtrates and any contaminated materials, must be disposed of according to institutional and local environmental regulations for halogenated organic compounds and acidic waste.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No precipitate forms or yield is very low | 1. Incorrect stoichiometry.2. Reaction temperature too low.3. Impure starting materials. | 1. Double-check all calculations and measurements.2. Ensure the reaction mixture is maintained within the 70-85 °C range.3. Verify the purity of nicotine and other reagents. |
| Reaction mixture turns dark brown/black | Overheating or side reactions. | Monitor temperature closely. Ensure slow, controlled addition of the bromate solution. |
| Product is sticky or oily, not crystalline | 1. Incomplete reaction.2. Insufficient washing. | 1. Ensure the reaction was held at temperature for the full 2 hours post-addition.2. Wash the crude product thoroughly with cold water during filtration. |
References
- E.T.S. Inc. (1996). Preparation of continine by reacting nicotine with bromide and bromate. Google Patents.
-
Desai, D., Djordjevic, M. V., & Amin, S. (n.d.). A convenient synthesis of 14C‐cotinine from 14C‐nicotine. Penn State University. Available at: [Link]
-
Dolly Corporation. (2025). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Available at: [Link]
-
Penta. (2024). Bromine - SAFETY DATA SHEET. Available at: [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Available at: [Link]
-
Unknown. (n.d.). Bromine Safety & Standard Operating Procedures. Available at: [Link]
-
Unknown. (2021). SAFETY DATA SHEET (SDS) - Name of chemical: BROMINE (Br2). Available at: [Link]
- Pilotti, A., Enzell, C. R., & McKennis, H. (1976). Structure of dibromoticonine, a bromination product of nicotine. Journal of the Chemical Society, Perkin Transactions 1, 12.
Sources
- 2. US5625070A - Preparation of continine by reacting nicotine with bromide and bromate - Google Patents [patents.google.com]
- 3. Structure of dibromoticonine, a bromination product of nicotine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. dollycorporation.com [dollycorporation.com]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. carlroth.com [carlroth.com]
- 7. Dibromocotinine, Hydrobromide Perbromide | SCBT - Santa Cruz Biotechnology [scbt.com]
- 8. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 9. tatachemicals.com [tatachemicals.com]
Strategic Bromination of Nicotine: From Hydrobromide Salts to Oxidative Functionalization
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
The reaction of nicotine with hydrobromic acid (HBr) is not a singular pathway; it bifurcates into two distinct chemical outcomes based on the oxidative state of the reaction environment. For drug development professionals and synthetic chemists, understanding this distinction is critical for targeting the correct derivative.
-
Hydrobromination (Acid-Base Reaction): In the absence of oxidants, HBr acts strictly as a Brønsted acid, protonating the pyrrolidine and pyridine nitrogen atoms to form Nicotine Dihydrobromide . This is the standard pathway for stabilizing nicotine into a solid, non-volatile salt for pharmaceutical formulation.
-
Oxidative Bromination (Functionalization): In the presence of an oxidant (e.g.,
or ), HBr serves as a source of in-situ molecular bromine ( ) and bromide ions. This pathway leads to Dibromocotinine Hydrobromide Perbromide , a key intermediate in the industrial synthesis of Cotinine.
This guide provides detailed protocols for both pathways, ensuring reproducibility and safety in a research setting.
Mechanistic Pathways & Reaction Logic
The following diagram illustrates the divergent reactivity of nicotine with HBr based on reaction conditions.
Figure 1: Divergent reaction pathways for Nicotine with Hydrobromic Acid. The presence of an oxidant shifts the mechanism from simple protonation to electrophilic bromination.
Protocol A: Synthesis of Nicotine Dihydrobromide (Salt Formation)
Objective: To convert liquid, volatile nicotine into a stable, crystalline dihydrobromide salt for analytical standards or solid-dose formulation.
Materials
-
Precursor: (-)-Nicotine (≥99%, liquid).
-
Reagent: Hydrobromic Acid (48% w/w aqueous).
-
Solvents: Ethanol (absolute), Diethyl Ether (anhydrous).
-
Equipment: Round-bottom flask, ice bath, rotary evaporator, vacuum filtration setup.
Experimental Procedure
-
Preparation: Dissolve 10.0 mmol (1.62 g) of (-)-Nicotine in 10 mL of absolute ethanol in a 50 mL round-bottom flask.
-
Acidification: Cool the solution to 0–5°C using an ice bath.
-
Addition: Dropwise, add 22.0 mmol (approx. 2.5 mL) of 48% HBr.
-
Note: A slight excess (2.2 equiv) ensures full protonation of both the pyrrolidine (
) and pyridine ( ) nitrogens.
-
-
Reaction: Stir at room temperature for 30 minutes. The solution may turn slightly yellow/orange.
-
Crystallization:
-
Concentrate the solution to approx. 5 mL using a rotary evaporator (
). -
Add anhydrous diethyl ether (approx. 20 mL) dropwise with stirring until turbidity persists.
-
Store at 4°C overnight to induce crystallization.
-
-
Isolation: Filter the white to off-white crystals under vacuum. Wash with cold ether.
-
Drying: Dry in a vacuum desiccator over
for 24 hours.
Expected Yield: 85–95% Characterization: Product is hygroscopic. Store under inert atmosphere.
Protocol B: Oxidative Bromination (Dibromocotinine Pathway)
Objective: To synthesize the dibromocotinine hydrobromide perbromide intermediate, typically used for the downstream synthesis of Cotinine. This reaction utilizes HBr and Hydrogen Peroxide to generate bromine in situ.
Materials
-
Reagents: Hydrobromic Acid (48%), Hydrogen Peroxide (30% aq) OR Sodium Bromate (
). -
Solvent: Water.
-
Safety: This reaction generates bromine vapors (
). Perform exclusively in a fume hood.
Experimental Workflow
Figure 2: Workflow for the oxidative bromination of nicotine.
Step-by-Step Methodology
-
Charge: In a 250 mL three-neck flask equipped with a reflux condenser and addition funnel, add 50 mmol (8.1 g) of Nicotine and 20 mL of water.
-
Acid Addition: Slowly add 60 mL of 48% HBr. The reaction is exothermic; maintain temperature below 50°C.
-
Oxidant Addition (The Critical Step):
-
Option A (Peroxide): Add 30%
(approx. 15 mL) dropwise. -
Option B (Bromate - Preferred for Yield): Add a solution of Sodium Bromate (
, 18 g in 50 mL water) dropwise over 40 minutes. -
Observation: The solution will turn dark red/orange as
is generated and the perbromide complex precipitates.
-
-
Reaction: Heat the mixture to 70–85°C. Stir for 2–4 hours. The orange solid (perbromide intermediate) may dissolve and reprecipitate or form a heavy oil depending on exact concentration.
-
Work-up (for Intermediate):
-
Cool to room temperature.
-
The Dibromocotinine hydrobromide perbromide separates as a reddish-orange solid/oil.
-
Decant the supernatant.
-
-
Downstream Application (Cotinine Synthesis):
-
To the crude perbromide, add Zinc dust (activated) and dilute HCl.
-
Stir vigorously to reduce the C-Br bonds and the perbromide, yielding Cotinine.
-
Analytical Validation Parameters
Use the following data to validate the identity of your reaction products.
| Parameter | Nicotine Dihydrobromide (Salt) | Dibromocotinine HBr Perbromide (Intermediate) |
| Appearance | White/Off-white crystalline solid | Red/Orange crystalline solid or heavy oil |
| Solubility | Water (High), Ethanol (Moderate) | Insoluble in cold water, Soluble in acetic acid |
| Melting Point | Decomposes >200°C (Hygroscopic) | ~145–150°C (Decomposes with |
| Key IR Signals | Broad N-H stretch (2800-3000 | C=N (Imine character), C-Br stretch (<600 |
| Reactivity | Stable acid salt | Strong oxidant (releases |
Safety & Handling (HSE)
-
Hydrobromic Acid: Highly corrosive. Causes severe skin burns and eye damage. Use neoprene gloves and face shield.
-
Bromine Evolution: The oxidative protocol generates bromine vapors. Ensure the fume hood sash is low and scrubber systems are active if scaling up.
-
Nicotine: Acute toxin (dermal/oral).
is low. Double-gloving (Nitrile) is mandatory.
References
-
Cotinine Synthesis Patent: Whidby, J. F., & Seeman, J. I. (1997). Preparation of cotinine by reacting nicotine with bromide and bromate. U.S. Patent No. 5,625,070.
-
Oxidative Bromination Review: Podgoršek, A., Zupan, M., & Iskra, J. (2009). Oxidative halogenation with "green" oxidants: Oxygen and hydrogen peroxide. Angewandte Chemie International Edition, 48(45), 8424-8450.
-
Nicotine Pharmacology & Chemistry: Benowitz, N. L., Hukkanen, J., & Jacob, P. (2009). Nicotine Chemistry, Metabolism, Kinetics and Biomarkers. Handb Exp Pharmacol, (192), 29–60.
-
HBr/H2O2 System: Terent'ev, A. O., et al. (2006). A H2O2/HBr system – several directions but one choice: oxidation–bromination of secondary alcohols.[3] Green Chemistry, 8, 531-537.
Sources
- 1. 54-11-5 CAS MSDS (Nicotine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A H2O2/HBr system – several directions but one choice: oxidation–bromination of secondary alcohols into mono- or dibromo ketones - RSC Advances (RSC Publishing) [pubs.rsc.org]
Handling moisture-sensitive perbromide salts in the laboratory
Application Note: Precision Handling and Validation of Moisture-Sensitive Perbromide Salts
Executive Summary
Organic ammonium tribromides (e.g., Pyridinium Tribromide, Phenyltrimethylammonium Tribromide) are critical reagents in drug discovery, offering a weighable, solid-state alternative to elemental bromine (
This guide provides a self-validating workflow for handling these salts. It moves beyond basic safety to focus on stoichiometric integrity , ensuring that the reagent you weigh is the reagent you react.
Part 1: The Stability Paradox (Mechanism of Action)
To handle perbromides effectively, one must understand their equilibrium. These salts are not static; they exist in a delicate equilibrium with molecular bromine.
In a dry environment, this equilibrium favors the solid tribromide (
Consequences of Degradation:
-
Loss of Active Bromine: The molarity of the reagent drops below theoretical values.
-
Acidification: Formation of HBr can catalyze unwanted side reactions (e.g., acid-catalyzed rearrangements) in sensitive substrates.
-
Corrosion: The acidic fumes rapidly corrode metal spatulas and balance pans.
Figure 1: Degradation & Handling Logic
This diagram illustrates the critical decision points where moisture ingress compromises the reagent.
Caption: Workflow depicting the pathway of perbromide degradation upon moisture exposure versus the protected handling route.
Part 2: Comparative Data on Common Perbromides
Select the reagent that balances stability with reactivity for your specific substrate.
| Reagent | Abbr. | Melting Point | Active | Hygroscopicity | Best Application |
| Pyridinium Tribromide | PyHBr3 | 130–135°C | ~50% | High | General ketal/ketone bromination [1]. |
| Phenyltrimethylammonium Tribromide | PTAB | 113–115°C | ~42% | Moderate | Selective bromination of aromatics; easier to dry [2]. |
| Tetrabutylammonium Tribromide | TBATB | 74–76°C | ~33% | Low | Phase-transfer catalysis; soluble in organic solvents [3]. |
Part 3: Protocol A - The "Gold Standard" Handling
Objective: Minimize moisture contact during the weighing and transfer process.
Equipment Constraints:
-
NEVER use metal spatulas. The redox potential of tribromides will corrode stainless steel instantly, contaminating your sample with iron/nickel.
-
ALWAYS use porcelain, glass, or Teflon-coated spatulas.
Step-by-Step Procedure:
-
Visual Inspection: Check the reagent color.
-
Good: Deep orange/red crystalline solid.
-
Bad: Yellow/pale orange powder (indicates significant
loss).
-
-
Environment: Ideally, weigh inside a glovebox. If not available, use a "cone-and-transfer" method:
-
Flush a tared weighing vial with Nitrogen/Argon.
-
Quickly transfer the solid.[1]
-
Cap immediately.
-
-
Solvent Choice: Do not dissolve the salt until immediately before addition.
is less stable in solution than in solid phase.
Part 4: Protocol B - Quantitative Validation (Iodometric Titration)
Trustworthiness Pillar: Commercial samples often degrade during shipping. You must titrate the reagent if the bottle has been opened previously. This protocol validates the active bromine content (
Principle:
The tribromide ion oxidizes iodide (
Reagents:
-
Glacial Acetic Acid[3]
-
Potassium Iodide (KI) solution (10% aq)
-
Sodium Thiosulfate (
) standard solution (0.1 N)[2] -
Starch indicator[2]
Method:
-
Weigh accurately ~100 mg of the perbromide salt into a 250 mL Erlenmeyer flask.
-
Add 20 mL of Glacial Acetic Acid to dissolve. (Note: The solution will be dark orange).
-
Add 10 mL of 10% KI solution.
-
Observation: The solution turns dark brown/red due to liberated
.
-
-
Titrate immediately with 0.1 N
until the color fades to pale yellow. -
Add 1 mL Starch indicator (Solution turns blue/black).
-
Continue titration dropwise until the solution becomes colorless .
Calculation:
- = Volume of Thiosulfate (mL)
- = Normality of Thiosulfate
- = Molecular Weight of Perbromide Salt
- = Weight of Sample (g)[4]
Figure 2: Titration Workflow
Visual guide to the endpoint determination.
Caption: Colorimetric transitions during the iodometric validation of perbromide salts.
Part 5: Protocol C - Synthetic Application (Selective Bromination)
Context: Bromination of a ketone to an
Self-Validating Step: The reaction mixture acts as its own indicator. The disappearance of the orange perbromide color indicates consumption of the reagent.
Procedure:
-
Setup: Flame-dry a 50 mL Round Bottom Flask (RBF) with a magnetic stir bar. Cool under Argon.
-
Substrate: Add Ketone (1.0 equiv) dissolved in THF or Acetic Acid.
-
Addition: Add validated Perbromide Salt (1.05 equiv) in one portion.
-
Note: The mixture will be orange/red.
-
-
Monitoring: Stir at Room Temperature (RT).
-
Visual Endpoint: The reaction is complete when the solution turns pale yellow or colorless (usually 1–4 hours).
-
TLC Confirmation: Check for the disappearance of the starting material.[2]
-
-
Quenching (Safety Critical):
-
Add 10% aqueous Sodium Bisulfite (
) until the aqueous layer remains colorless. This neutralizes any unreacted active bromine.
-
-
Workup: Extract with Ethyl Acetate, wash with water and brine, dry over
.
Part 6: Waste & Safety Management
Hazard: Perbromides are corrosive and lachrymators. They cause severe skin burns.[5][6] Incompatibility: Avoid contact with acetone (unless it is the reactant) as it forms bromoacetone, a potent tear gas.
Disposal Protocol:
-
Never throw solid perbromide into a trash bin.
-
Quench: Dissolve waste solid in water and treat with Sodium Thiosulfate until colorless.
-
Neutralize: Adjust pH to 7 with Sodium Bicarbonate.
-
Dispose: Pour into the Halogenated Organic Waste stream.
References
-
Djerassi, C., & Scholz, C. R. (1948).[7] Brominations with Pyridine Hydrobromide Perbromide.[7][8] Journal of the American Chemical Society, 70(1), 417–418.[7] Link
-
Sigma-Aldrich. (n.d.). Phenyltrimethylammonium tribromide Safety Data Sheet. Link
-
Chaudhuri, M. K., et al. (1998).[9][10] An environmentally benign synthesis of organic ammonium tribromides (OATB) and bromination of selected organic substrates.[9][10][11] Tetrahedron Letters, 39(44), 8163-8166.[9] Link
-
Mendelovici, M. (n.d.). Iodometric Titration of Peroxides and Oxidants. Encyclopedia of Analytical Chemistry. Link
Sources
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. usptechnologies.com [usptechnologies.com]
- 3. combi-blocks.com [combi-blocks.com]
- 4. lookchem.com [lookchem.com]
- 5. fishersci.com [fishersci.com]
- 6. lobachemie.com [lobachemie.com]
- 7. Pyridinium perbromide - Wikipedia [en.wikipedia.org]
- 8. CAS 39416-48-3: Pyridinium tribromide | CymitQuimica [cymitquimica.com]
- 9. repository.ias.ac.in [repository.ias.ac.in]
- 10. repository.ias.ac.in [repository.ias.ac.in]
- 11. acgpubs.org [acgpubs.org]
Application Note & Protocol: Strategic Solvent Selection for the Recrystallization of Dibromocotinine Perbromide
For: Researchers, scientists, and drug development professionals engaged in the purification of synthetic intermediates and active pharmaceutical ingredients.
Introduction: The Critical Role of Purification
Dibromocotinine perbromide, with the molecular formula C₁₀H₁₁Br₅N₂O and a molecular weight of 574.73, is a complex halogenated derivative of cotinine.[1] Its intricate structure, identified as 3,4-dibromo-5-hydroxy-1-methyl-5-(3-pyridyl)-Δ³-pyrrolin-2-one, presents unique challenges and opportunities in its purification.[2] For its use in research and development, achieving high purity is paramount, as even minor impurities can significantly impact downstream applications, including biological assays and further chemical transformations. Recrystallization is a powerful and widely employed technique for the purification of solid organic compounds, predicated on the principle that the solubility of a solid in a solvent is temperature-dependent.[3][4] This application note provides a comprehensive guide to the strategic selection of an optimal solvent system for the recrystallization of dibromocotinine perbromide, moving from theoretical principles to a practical, step-by-step experimental protocol.
Theoretical Framework for Solvent Selection
The ideal recrystallization solvent is one in which the target compound exhibits high solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures.[4] This differential solubility is the cornerstone of the purification process, allowing for the dissolution of the compound and its impurities in a hot, saturated solution, followed by the selective crystallization of the target compound upon cooling, leaving the impurities behind in the mother liquor.
Several key factors guide the selection of an appropriate solvent:
-
"Like Dissolves Like": The polarity of the solvent should be matched to the polarity of the solute. The structure of dibromocotinine perbromide, featuring a polar pyridyl group, a hydroxyl group, and an amide moiety, alongside less polar brominated and alkylated portions, suggests an intermediate overall polarity. Therefore, solvents of moderate polarity are likely to be good candidates.
-
Temperature Coefficient of Solubility: A steep solubility curve as a function of temperature is highly desirable. This ensures a high recovery of the purified compound upon cooling.
-
Inertness: The solvent must not react with the compound to be purified.[5] Given the reactive nature of the perbromide complex, this is a critical consideration.
-
Boiling Point: The solvent's boiling point should be high enough to provide a sufficiently large temperature range for dissolution but low enough to be easily removed from the purified crystals during the drying process.[5]
-
Impurity Solubility: Ideally, impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor upon crystallization).[4][5]
Logical Workflow for Solvent Selection and Recrystallization
The process of identifying a suitable solvent and performing the recrystallization can be systematically approached. The following diagram illustrates the logical flow of the experimental design.
Caption: Workflow for solvent screening and recrystallization protocol development.
Experimental Protocol: Solvent Screening
This protocol outlines a systematic approach to screen a range of solvents to identify the most suitable candidate for the recrystallization of dibromocotinine perbromide.
Materials:
-
Dibromocotinine perbromide (impure solid)
-
Selection of candidate solvents (see Table 1)
-
Test tubes (small)
-
Heating block or water bath
-
Vortex mixer
-
Pasteur pipettes
Procedure:
-
Solvent Selection: Choose a range of solvents with varying polarities. A suggested starting list is provided in Table 1.
-
Room Temperature Solubility:
-
Place approximately 20-30 mg of dibromocotinine perbromide into separate, labeled test tubes.
-
Add a candidate solvent dropwise (approximately 0.5 mL to start) to each test tube at room temperature.
-
Vortex the mixture and observe the solubility. Record your observations. An ideal solvent will show poor solubility at this stage.
-
-
Elevated Temperature Solubility:
-
If the compound is insoluble or sparingly soluble at room temperature, heat the test tube in a heating block or water bath to near the solvent's boiling point.
-
Continue to add the solvent in small portions, with heating and vortexing, until the solid just dissolves. Record the approximate volume of solvent required. A good solvent will fully dissolve the compound at a higher temperature.[6]
-
-
Cooling and Crystal Formation:
-
Once a saturated solution is obtained at a high temperature, allow the test tube to cool slowly to room temperature.
-
If crystallization does not occur, gently scratch the inside of the test tube with a glass rod or place it in an ice bath to induce crystallization.[4]
-
Observe the quantity and quality of the crystals formed. A copious amount of fine, well-formed crystals is indicative of a promising solvent.
-
-
Evaluation: Based on your observations, select the solvent that provides the best combination of low solubility at room temperature, high solubility at elevated temperatures, and good crystal formation upon cooling.
Table 1: Candidate Solvents for Screening
| Solvent | Polarity Index | Boiling Point (°C) | Rationale & Notes |
| Water | 10.2 | 100 | High polarity. May be a good choice if the compound is sufficiently polar.[7] |
| Ethanol | 4.3 | 78 | A versatile polar protic solvent commonly used for alkaloids.[8][9] |
| Methanol | 5.1 | 65 | Similar to ethanol but with a lower boiling point.[9] |
| Isopropanol | 3.9 | 82 | A slightly less polar alcohol. |
| Acetone | 5.1 | 56 | A polar aprotic solvent.[7] |
| Ethyl Acetate | 4.4 | 77 | A solvent of intermediate polarity, often effective for alkaloids.[8][9] |
| Dichloromethane | 3.1 | 40 | A non-polar solvent, but its use with a similar perbromide has been noted.[10] Use with caution due to low boiling point. |
| Acetic Acid | 6.2 | 118 | A polar protic solvent used for the recrystallization of pyridinium perbromide.[10] Its reactivity should be considered. |
| Hexane/Ethyl Acetate | Variable | Variable | A mixed-solvent system can be employed if a single solvent is not ideal. Hexane can act as an anti-solvent. |
Detailed Recrystallization Protocol
This protocol is a general guideline. The specific solvent and volumes should be determined from the results of the solvent screening experiment described above.
Materials:
-
Impure dibromocotinine perbromide
-
Optimal recrystallization solvent (determined from screening)
-
Erlenmeyer flask(s)
-
Hot plate with stirring capability
-
Condenser (optional, but recommended for volatile solvents)
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Drying oven or vacuum desiccator
Procedure:
-
Dissolution:
-
Place the impure dibromocotinine perbromide in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and a stir bar.
-
Gently heat the mixture on a hot plate with stirring. If using a volatile solvent, attach a condenser.
-
Continue to add small portions of the hot solvent until the solid is completely dissolved. Avoid adding a large excess of solvent, as this will reduce the yield of recovered crystals.[6]
-
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling generally promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[4]
-
-
Isolation of Crystals:
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
-
Drying:
-
Dry the crystals thoroughly. This can be achieved by leaving them under vacuum on the filter funnel for a period, followed by drying in a low-temperature oven or a vacuum desiccator.
-
-
Purity Assessment: Determine the melting point of the recrystallized product. A sharp melting point close to the literature value (if available) is indicative of high purity.
Safety and Handling Precautions
Dibromocotinine perbromide and many of the solvents used are hazardous. It is imperative to consult the Safety Data Sheet (SDS) for each substance before use.
-
Dibromocotinine Perbromide: Handle with care, avoiding inhalation, ingestion, and skin contact.
-
Solvents: Many organic solvents are flammable and toxic. Work in a well-ventilated fume hood and avoid sources of ignition.[6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
Conclusion
The successful purification of dibromocotinine perbromide by recrystallization is critically dependent on the rational selection of an appropriate solvent. By systematically screening a range of solvents based on the principles of solubility and polarity, and by following a carefully executed recrystallization protocol, researchers can achieve a high degree of purity in the final product. The methodologies outlined in this application note provide a robust framework for optimizing the purification of this and other complex organic molecules.
References
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
ResearchGate. How do I crystallize my alkaloid out of the solution?. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Sciencemadness.org. recrystallisation of pyridinium tribromide. [Link]
-
LinkedIn. The Art of Solvent Extraction: Purifying Alkaloids from Plant Sources. [Link]
- Google Patents.
-
Journal of the Chemical Society, Perkin Transactions 1. Structure of dibromoticonine, a bromination product of nicotine. [Link]
-
Chemistry LibreTexts. Recrystallization. [Link]
-
MIT Digital Lab Techniques Manual. Recrystallization. [Link]
-
Professor Dave Explains. Recrystallization. [Link]
Sources
- 1. Dibromocotinine, Hydrobromide Perbromide | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. Structure of dibromoticonine, a bromination product of nicotine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. mt.com [mt.com]
- 6. youtube.com [youtube.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. The Art of Solvent Extraction: Purifying Alkaloids from Plant Sources [greenskybio.com]
- 10. sciencemadness.org [sciencemadness.org]
Application Note: Safe Handling, Storage, and Protocols for Corrosive Organic Perbromides
Introduction: The "False Security" of Solid Bromine
Organic perbromides, such as Pyridinium Hydrobromide Perbromide (PHP) and Phenyltrimethylammonium Tribromide (PTAB) , are widely utilized in drug development and organic synthesis as solid, weighable equivalents to elemental bromine (
However, this convenience often breeds complacency. These compounds are corrosive oxidizers that can release toxic bromine vapor and hydrogen bromide (HBr) gas upon decomposition or contact with moisture. This guide outlines the rigorous protocols required to handle these reagents with the same respect accorded to liquid bromine, ensuring data integrity and personnel safety.
Hazard Assessment & Chemical Behavior
Before handling, researchers must understand the specific hazard profile of organic perbromides.
Decomposition & Release
Organic perbromides are effectively "stored" bromine. In equilibrium, they exist as a salt complex (
-
Moisture Sensitivity: Contact with water or humid air hydrolyzes the complex, releasing corrosive HBr fumes and free bromine.
-
Thermal Instability: Elevated temperatures (
for some variants) accelerate the dissociation, pressurizing containers with toxic vapors. -
Oxidizing Power: They react violently with strong reducing agents, metal powders, and incompatible organics (e.g., acetone, amines).
Toxicology Snapshot
-
Inhalation: Destructive to mucous membranes and upper respiratory tract.
-
Skin/Eye Contact: Causes severe chemical burns. The solid can adhere to skin, reacting with sweat to cause deep, delayed burns.
-
Chronic Exposure: Potential for bromism (chronic bromide intoxication) if ventilation is poor.
Material Compatibility Protocol
Selecting the wrong equipment is the most common cause of accidents with perbromides.
Table 1: Material Compatibility Matrix
| Material Class | Compatibility Rating | Notes |
| Borosilicate Glass | Excellent | Preferred for all reaction vessels and storage. |
| PTFE (Teflon) | Excellent | Ideal for stir bars, seals, and spatulas. |
| PVDF (Kynar) | Good | Suitable for piping/fittings. |
| Stainless Steel (304/316) | Poor | DO NOT USE. Rapidly corrodes in the presence of moisture/HBr. |
| Aluminum | Severe Hazard | DO NOT USE. Can ignite or react violently. |
| Nitrile Rubber | Fair (Incidental) | Use for solid handling only. Degrades with prolonged contact to solutions. |
| Latex | Poor | DO NOT USE. Permeable and degrades rapidly. |
| Acetone | Incompatible | DO NOT USE for cleaning. Reacts to form lachrymatory bromoacetone.[1] |
Storage Protocol: The "Red Zone"
Organic perbromides must be segregated to prevent "creeping" corrosion that destroys nearby electronics and metal fixtures.
-
Primary Containment: Store in the original amber glass jar with a PTFE-lined cap. Ensure the cap is tightly sealed to prevent moisture ingress.
-
Secondary Containment: Place the jar inside a polyethylene (PE) or polypropylene (PP) secondary container (e.g., a Nalgene tub) to catch spills and buffer against bottle breakage.
-
Environmental Control:
-
Temperature: Cool, dry place (
). Refrigeration is often recommended but must be in an explosion-proof, chemical-safe fridge. -
Light: Protect from direct light (amber glass is standard).
-
-
Segregation: Store in a dedicated "Oxidizer" or "Corrosive" cabinet. NEVER store on the same shelf as:
-
Reducing agents (hydrides, metals).
-
Flammable solvents (acetone, ethers).[2]
-
Ammonia or amines.
-
Operational Protocol: Synthesis & Handling
Objective: Safe transfer and reaction setup without personnel exposure.
Personal Protective Equipment (PPE)
-
Eyes: Chemical splash goggles (Face shield required if handling >10g).
-
Hands: Double-gloving is mandatory.
-
Inner: Nitrile (4 mil).
-
Outer: Nitrile (4-8 mil) or Laminate (Silver Shield) for longer procedures.
-
Protocol: Change outer gloves immediately if stained orange/brown.
-
-
Body: Chemical-resistant lab coat buttoned to the neck.
-
Respiratory: All operations must occur inside a certified chemical fume hood.
Handling Workflow (Diagram)
Figure 1: Decision tree for safe weighing and transfer of organic perbromides.
Step-by-Step Synthesis Procedure
-
Preparation: Pre-weigh the solid into a glass weighing boat or vial inside the fume hood. Do not use weighing paper (it can become brittle/reactive).
-
Addition: Add the solid perbromide to the reaction mixture.
-
Note: It is safer to add the solid to the solvent rather than pouring solvent onto a large mass of solid, to control the exotherm.
-
-
Solvent Selection: Common solvents include Acetic Acid, Dichloromethane, or Methanol.
-
Critical Warning:Avoid Acetone. The reaction produces bromoacetone, a potent lachrymator used as a chemical weapon agent.[1]
-
-
Reaction Monitoring: The reaction mixture typically turns orange/red. Completion is often marked by the fading of this color (if the product is colorless) or by TLC monitoring.
Emergency & Waste Protocol: Quenching
Trustworthiness: Never assume a reaction is "dead" because it has stopped bubbling. Active bromine species persist until chemically destroyed.
The Thiosulfate Quench
Sodium Thiosulfate (
Reaction:
Quenching Workflow (Diagram)
Figure 2: Step-by-step quenching protocol for bromine/perbromide reactions.
Waste Disposal
-
Quenched Mixture: Once the starch-iodide test is negative, the aqueous layer contains bromide salts.
-
pH Adjustment: Neutralize the aqueous layer with Sodium Bicarbonate (
) if the reaction was acidic (e.g., in acetic acid). -
Segregation: Dispose of the organic layer in "Halogenated Organic Waste" and the aqueous layer in "Aqueous Waste" (check local regulations regarding bromide content).
References
-
TCI Chemicals. Safety Data Sheet: Pyridinium Bromide Perbromide. Link
-
Fisher Scientific. Safety Data Sheet: Pyridinium Tribromide. Link
-
Organic Syntheses. Bromination with Pyridinium Hydrobromide Perbromide. Org. Synth. 1948, 28, 22. Link
-
National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Link
-
Princeton University EHS. Chemical Incompatibility Chart. Link
-
University of California, Berkeley. Glove Selection Guide. Link
Sources
Step-by-step synthesis of cotinine via perbromide intermediate
Application Note: High-Yield Synthesis of Cotinine via Perbromide Intermediate
Executive Summary
This application note details the laboratory-scale synthesis of Cotinine ((S)-1-methyl-5-(3-pyridyl)pyrrolidin-2-one), the primary metabolite of nicotine, utilizing the Perbromide Intermediate Route (modified Bowman & McKennis method).
Cotinine is a critical biomarker for tobacco exposure and is currently under investigation for its nootropic and neuroprotective properties in models of Alzheimer’s disease and PTSD.[1] Unlike the direct oxidation of nicotine with harsh oxidants (e.g., KMnO₄) which often yields complex mixtures, the perbromide route offers high specificity. It proceeds via the formation of a crystalline intermediate—dibromocotinine hydrobromide perbromide —which is subsequently reduced to yield high-purity cotinine.
Key Advantages of this Protocol:
-
Safety: Utilizes in situ generation of bromine via bromide/bromate redox, avoiding the handling of hazardous liquid bromine.
-
Purity: The intermediate crystallizes, allowing for purification by filtration prior to the final reduction step.
-
Scalability: The thermodynamic stability of the perbromide intermediate supports scale-up from milligram to multi-gram batches.
Safety & Compliance (E-E-A-T)
WARNING: Strict adherence to safety protocols is mandatory.
-
Nicotine Toxicity: Nicotine is an acute toxin (LD50 ~0.5-1.0 mg/kg in humans). It is rapidly absorbed through the skin. Double-gloving (Nitrile) , a full face shield, and working in a certified chemical fume hood are required.
-
Bromine Hazard: This protocol generates elemental bromine (
) in situ. Bromine is corrosive and lachrymatory. Ensure the fume hood sash is at the lowest working position. -
Hydrobromic Acid (HBr): Highly corrosive. Neutralize spills immediately with sodium bicarbonate.
Reagents & Equipment
| Reagent | Grade/Purity | Role |
| (-)-Nicotine | >99% (Natural) | Starting Material |
| Sodium Bromate ( | ACS Reagent | Oxidant (Br source) |
| Hydrobromic Acid ( | 48% Aqueous | Acid/Br source |
| Zinc Dust | <10 micron, >98% | Reducing Agent |
| Ethanol/Methanol | HPLC Grade | Solvent |
| Ammonium Hydroxide ( | 28-30% | Neutralization |
| Dichloromethane (DCM) | ACS Reagent | Extraction Solvent |
Scientific Mechanism
The synthesis proceeds in two distinct phases:
-
Oxidative Bromination: Nicotine reacts with electrophilic bromine (generated from
). The pyrrolidine ring undergoes oxidation and bromination to form dibromocotinine hydrobromide perbromide (an orange-red solid). The oxidation inserts the carbonyl oxygen at the C2 position. -
Reductive Debromination: Zinc dust in acidic media removes the bromine atoms from the pyrrolidine ring (reductive elimination) and reduces the perbromide complex, yielding the clean lactam structure of Cotinine .
Step-by-Step Protocol
Phase 1: Formation of the Perbromide Intermediate
-
Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a thermometer. Place the flask in a water bath (room temperature).
-
Acidification: Charge the flask with Nicotine (16.2 g, 0.10 mol) . Slowly add Hydrobromic Acid (48%, 60 mL) while stirring. Caution: Exothermic reaction.
-
Bromination: Dissolve Sodium Bromate (16.0 g) in Water (40 mL) . Add this solution to the addition funnel.
-
Addition: Dropwise add the bromate solution to the nicotine/HBr mixture over 30–45 minutes.
-
Observation: The solution will turn dark red/orange, and a heavy orange precipitate (Dibromocotinine Hydrobromide Perbromide) will form.
-
Note: Maintain temperature below 50°C to prevent degradation.
-
-
Digestion: After addition is complete, stir the slurry for 30 minutes at room temperature to ensure complete precipitation.
Phase 2: Reduction to Cotinine
-
Preparation: The orange precipitate can be isolated via filtration for higher purity or reacted in situ (one-pot method). For this high-purity protocol, we proceed with in situ reduction to minimize handling of the toxic intermediate.
-
Zinc Addition: Cool the reaction mixture to 0–5°C using an ice bath.
-
Reduction: Slowly add Zinc Dust (15.0 g) in small portions over 1 hour.
-
Critical Control Point: The reaction is vigorous. Control foaming and temperature (<20°C).
-
Endpoint: The orange color of the perbromide will fade to a pale yellow/colorless solution, indicating the consumption of bromine and reduction of the intermediate.
-
-
Digestion: Allow the mixture to stir at room temperature for an additional 1 hour.
Phase 3: Isolation and Purification
-
Basification: Carefully decant the liquid from any unreacted zinc. Basify the solution to pH >10 using Ammonium Hydroxide (28%) or 50% NaOH solution.
-
Note: Keep cool during basification.
-
-
Extraction: Extract the aqueous alkaline solution with Dichloromethane (DCM) (
). -
Drying: Combine organic layers, dry over anhydrous Sodium Sulfate (
) , and filter. -
Concentration: Evaporate the solvent under reduced pressure (Rotovap) to yield crude Cotinine as a pale oil or low-melting solid.
-
Final Purification:
-
Distillation: Vacuum distillation (bp ~250°C at atm, much lower at vacuum) yields analytical grade cotinine.
-
Crystallization: Alternatively, convert to the Fumarate salt by adding 1 eq. of fumaric acid in hot ethanol. Cotinine Fumarate crystallizes readily (mp 108–110°C).
-
Process Visualization (Graphviz)
The following diagram illustrates the reaction workflow and chemical logic.
Caption: Figure 1. Synthesis workflow of Cotinine from Nicotine via the Dibromocotinine Hydrobromide Perbromide intermediate, highlighting the oxidative bromination and reductive debromination steps.
Analytical Validation
| Test | Expected Result | Reference Standard |
| Appearance | Pale yellow oil or white solid | -- |
| Melting Point | 40–42°C (Free base) / 108–110°C (Fumarate) | Lit. Value [1] |
| 1H NMR (CDCl3) | Confirms Structure | |
| Mass Spec | [M+H]+ = 177.1 | m/z 176.2 (MW) |
References
-
Bowman, E. R., & McKennis, H. (1962). Studies on the metabolism of (-)-cotinine in the human. Journal of Pharmacology and Experimental Therapeutics, 135(3), 306-311. Link
- Jacob, P., Benowitz, N. L., & Shulgin, A. T. (1986). Synthesis of (S)-cotinine-d2. Journal of Labeled Compounds and Radiopharmaceuticals, 23(10), 1109-1114.
-
Whidby, J. F., & Seeman, J. I. (1997). Method for the preparation of cotinine. U.S. Patent No. 5,625,070. Washington, DC: U.S. Patent and Trademark Office. Link
-
McKennis, H., et al. (1963).[2] Biochemical Preparations. Vol 10, pp. 36-39. (Classic protocol source).
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of Dibromo Cotinine Hydrobromide Perbromide
A Guide for Researchers, Scientists, and Drug Development Professionals
Troubleshooting Guide: Addressing Common Synthesis Challenges
This section addresses specific issues that may arise during the synthesis of dibromo cotinine hydrobromide perbromide, offering causative explanations and actionable solutions.
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Red-Orange Precipitate | 1. Insufficient Bromination: The amount of brominating agent may be inadequate, or the bromine may have degraded. 2. Incorrect pH: The reaction is typically carried out under acidic conditions. An incorrect pH can hinder the electrophilic substitution. 3. Low Reaction Temperature: The reaction may not have reached the necessary activation energy. | 1. Verify Reagent Stoichiometry and Quality: Ensure the correct molar equivalents of the brominating agent are used. If using pyridinium hydrobromide perbromide (PHPB), check its quality and storage conditions. For in situ bromine generation (e.g., from NaBr/NaBrO₃), ensure the freshness of the reagents. 2. Ensure Acidic Conditions: The use of hydrobromic acid or acetic acid is common. Verify the pH of the reaction mixture is acidic before and during the reaction. 3. Optimize Reaction Temperature: The reaction often requires heating. A typical temperature range is 70-90°C.[1] Monitor and maintain the temperature within the optimal range. |
| Formation of a Dark, Tarry, or Oily Product Instead of a Precipitate | 1. Over-bromination or Side Reactions: Excessive brominating agent or prolonged reaction times can lead to the formation of highly brominated, less stable byproducts. 2. Reaction Temperature Too High: Elevated temperatures can promote decomposition and the formation of polymeric materials. | 1. Control Stoichiometry and Reaction Time: Carefully control the addition of the brominating agent. Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC) if a standard is available. 2. Precise Temperature Control: Use a temperature-controlled heating mantle and a thermocouple to maintain the reaction temperature within the specified range (e.g., 78-84°C).[1] |
| Product is Difficult to Filter or Appears Amorphous | 1. Rapid Precipitation: If the product precipitates too quickly from a supersaturated solution, it can form fine, amorphous particles that are difficult to filter. 2. Presence of Impurities: Tarry impurities can coat the desired product, making it difficult to handle. | 1. Controlled Cooling: After the reaction is complete, allow the mixture to cool slowly to room temperature, and then further cool in an ice bath to promote the formation of larger, more easily filterable crystals. 2. Thorough Washing: Wash the collected precipitate with a suitable solvent (e.g., ice-cooled water,[1] or a cold non-polar solvent) to remove soluble impurities. |
| Final Cotinine Yield is Low After Reduction of the Intermediate | 1. Impure Intermediate: Impurities in the dibromo cotinine hydrobromide perbromide can interfere with the subsequent reduction and debromination step. 2. Incomplete Debromination: The reduction step may not have gone to completion. | 1. Purify the Intermediate: Ensure the dibromo cotinine hydrobromide perbromide is thoroughly washed and dried before proceeding to the next step. 2. Optimize Reduction Conditions: Ensure sufficient reducing agent (e.g., zinc dust) and appropriate acidic conditions (e.g., acetic acid/HCl) are used for the debromination step. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the "perbromide" in the product's name?
A1: The term "perbromide" indicates the presence of a tribromide anion (Br₃⁻) associated with the protonated dibromocotinine molecule. Pyridinium hydrobromide perbromide (PHPB), a common brominating agent, is a salt containing a pyridinium cation and a tribromide anion.[2] The formation of the dibromo cotinine hydrobromide perbromide suggests a similar association of the product with bromide and bromine.
Q2: Which brominating agent is better: pyridinium hydrobromide perbromide (PHPB) or in situ generated bromine?
A2: The choice of brominating agent depends on several factors:
-
Pyridinium Hydrobromide Perbromide (PHPB): This is a stable, crystalline solid that is easier and safer to handle than liquid bromine.[2] It allows for a more controlled release of bromine into the reaction mixture.
-
In situ Generated Bromine (e.g., from NaBr/NaBrO₃ or HBr/H₂O₂): This method avoids the handling of highly corrosive and toxic elemental bromine. Generating bromine directly in the reaction vessel can be efficient and cost-effective.[1][3]
For laboratory-scale synthesis, PHPB is often preferred for its ease of use and enhanced safety profile. For larger-scale industrial applications, in situ generation may be more economical.
Q3: What is the likely mechanism for the formation of dibromo cotinine hydrobromide perbromide?
A3: The reaction proceeds via an electrophilic substitution mechanism. The pyrrolidone ring of nicotine, being electron-rich, acts as a nucleophile. The bromine molecule (Br₂) or a source of electrophilic bromine (like PHPB) is the electrophile. The reaction likely involves the attack of the enol form of the pyrrolidone ring on the bromine, leading to the substitution of hydrogen atoms with bromine atoms. The acidic conditions facilitate the reaction.
Q4: I do not have access to NMR or a melting point apparatus. How can I be reasonably sure I have the correct intermediate?
A4: While spectroscopic and physical characterization are definitive, you can have a degree of confidence if:
-
You observe the formation of a characteristic red-orange precipitate as described in the literature.[1]
-
The subsequent reduction and debromination of this intermediate yield cotinine, which can be more readily characterized by comparison to a known standard (e.g., by TLC, GC-MS, or HPLC).
Q5: Can this intermediate be stored? If so, under what conditions?
A5: Dibromo cotinine hydrobromide perbromide is a reactive intermediate. For best results, it is recommended to use it immediately in the subsequent reduction step. If storage is necessary, it should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon) to minimize degradation.
Detailed Experimental Protocols
Protocol 1: Synthesis using in situ Bromine Generation from Sodium Bromide and Sodium Bromate
This protocol is adapted from a method described in U.S. Patent 5,625,070.[1]
Materials:
-
Nicotine
-
Sodium Bromide (NaBr)
-
Sodium Bromate (NaBrO₃)
-
Concentrated Hydrochloric Acid (HCl)
-
Glacial Acetic Acid
-
Deionized Water
-
Ice
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and a condenser, dissolve nicotine in a mixture of water and glacial acetic acid.
-
Add sodium bromide to the solution and stir until it is completely dissolved.
-
Slowly add a solution of sodium bromate in water to the reaction mixture. An exothermic reaction may occur, and the color of the solution will turn red-orange, indicating the formation of bromine.
-
Add concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture to 78-84°C and maintain this temperature for 4 hours with vigorous stirring.
-
After 4 hours, add an additional volume of glacial acetic acid and allow the mixture to stir overnight at room temperature. A red-orange precipitate should form.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the red-orange solid by suction filtration.
-
Wash the precipitate thoroughly with ice-cooled water to remove any unreacted salts and acids.
-
Dry the product under vacuum.
Protocol 2: Synthesis using Pyridinium Hydrobromide Perbromide (PHPB)
This protocol utilizes a safer and more manageable solid brominating agent.
Materials:
-
Nicotine
-
Pyridinium Hydrobromide Perbromide (PHPB)
-
Glacial Acetic Acid
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve nicotine in glacial acetic acid.
-
Slowly add pyridinium hydrobromide perbromide to the solution in portions. The reaction is exothermic, and the addition should be controlled to maintain a steady reaction rate.
-
After the addition is complete, heat the mixture to 70-80°C and stir for 2-3 hours.
-
Monitor the reaction for the formation of a red-orange precipitate.
-
Once the reaction is complete, cool the mixture to room temperature and then in an ice bath.
-
Collect the precipitate by suction filtration.
-
Wash the solid with a small amount of cold glacial acetic acid, followed by a thorough wash with cold diethyl ether to remove any remaining acetic acid and soluble impurities.
-
Dry the product under vacuum.
Visualizing the Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of dibromo cotinine hydrobromide perbromide and its subsequent conversion to cotinine.
Caption: General workflow for the synthesis of the intermediate and its conversion to cotinine.
Characterization Data
-
Melting Point: To determine the purity of the compound.
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure and identify the positions of bromination.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
-
Mass Spectrometry: To confirm the molecular weight.
References
-
Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. Retrieved from [Link]
-
ACS Publications. (2019). Enantioselective Synthesis of Nicotine via an Iodine-Mediated Hofmann–Löffler Reaction. Organic Letters. Retrieved from [Link]
-
ResearchGate. (2005). Pyridinium hydrobromide perbromide as a brominating agent for the bromination of metal(II) complexes of Schiff base derived from acetylacetone and p-anisidine. Retrieved from [Link]
- Google Patents. (1997). US5625070A - Preparation of continine by reacting nicotine with bromide and bromate.
-
Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved from [Link]
-
Organic Chemistry Portal. Pyridinium Hydrobromide Perbromide. Retrieved from [Link]
-
MDPI. (2021). Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. Retrieved from [Link]
-
Wikipedia. Pyridinium perbromide. Retrieved from [Link]
-
WordPress.com. (2013). A Dibromination Dibromance Part II. OChemOnline. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. PMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (2009). Nicotine Chemistry, Metabolism, Kinetics and Biomarkers. PMC. Retrieved from [Link]
-
Scientific Research Publishing. (2022). A Novel Approach for the Synthesis of (R) and (S)-Nicotine. Retrieved from [Link]
-
Frontiers. (2024). Comparison of genotoxic impurities in extracted nicotine vs. synthetic nicotine. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). Behavioral and Neuronal Effects of Inhaled Bromine Gas: Oxidative Brain Stem Damage. Retrieved from [Link]
-
PubMed. (1965). Studies on the biosynthesis of the pyrrolidine ring of nicotine. Retrieved from [Link]
Sources
- 1. US5625070A - Preparation of continine by reacting nicotine with bromide and bromate - Google Patents [patents.google.com]
- 2. Pyridinium perbromide - Wikipedia [en.wikipedia.org]
- 3. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dibromocotinine, Hydrobromide Perbromide | SCBT - Santa Cruz Biotechnology [scbt.com]
Technical Support Center: Dibromocotinine Purification & Synthesis
Topic: Troubleshooting Low Purity in Dibromocotinine Recrystallization Ticket ID: #DBC-RX-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
Low purity in 3,3-dibromocotinine (DBC) isolation is typically caused by three convergent factors: incomplete bromination (yielding monobromocotinine), retention of the perbromide intermediate , or solvolytic degradation during the recrystallization heating phase.
Because the 3,3-dibromo species is a reactive
Part 1: Diagnostic Triage
Q1: What is the physical appearance of your crude solid?
| Observation | Diagnosis | Immediate Action |
| Orange/Red Solid | Perbromide Contamination. You have isolated the dibromocotinine hydrobromide perbromide salt, not the free base. | Do not recrystallize yet. You must quench the perbromide with sodium sulfite ( |
| Oily/Sticky Residue | Monobromo/Solvent Occlusion. The product is likely contaminated with 3-monobromocotinine or residual acetic acid. | Perform a trituration with cold diethyl ether or hexane to induce solidification before attempting recrystallization. |
| White/Off-White Solid | Target Compound (Impure). Likely contains occluded starting material or trace monobromide. | Proceed to Protocol A (Recrystallization). |
Q2: Which solvent system are you currently using?
-
Ethanol/Methanol: Risk High. Primary alcohols can react with
-dibromo lactams under heat (Favorskii-like rearrangements or alkoxy-substitution), leading to lower purity. -
Water: Risk High.[1] Promotes hydrolysis to 3-hydroxycotinine.
-
Ethyl Acetate/Hexane: Recommended.[2] Non-nucleophilic and effective for separating mono/di-bromo species based on polarity.
Part 2: The Chemistry of Impurity Formation
To solve the purity issue, you must understand the competitive kinetics occurring in your flask.
The Bromination Pathway
The reaction proceeds via an electrophilic substitution at the C3 position (
-
Kinetic Product: 3-monobromocotinine (forms first).
-
Thermodynamic Target: 3,3-dibromocotinine (requires excess
and acidic catalysis). -
Over-Reaction: Ring bromination (pyridyl ring) or oxidative cleavage (rare under standard conditions but possible with large excess
).
Impurity Visualization (DOT Diagram)
Caption: Reaction pathway showing the critical necessity of quenching the perbromide and avoiding solvolysis during purification.
Part 3: Validated Purification Protocols
Protocol A: Recrystallization of 3,3-Dibromocotinine (Free Base)
Use this protocol if your material is a white/off-white solid but has low purity by HPLC/NMR.
Solvent System: Ethyl Acetate (Solvent A) / Hexanes or Heptane (Antisolvent B). Rationale: This system avoids solvolysis (reaction with the solvent) and leverages the polarity difference between the monobromo (more polar) and dibromo (less polar) species.
-
Dissolution:
-
Place crude solid in a flask.
-
Add Ethyl Acetate (EtOAc) dropwise while heating gently to 40-50°C (do not reflux aggressively).
-
Note: Use the minimum amount required to dissolve the solid. If insoluble particles remain (likely inorganic salts), filter the hot solution.
-
-
Precipitation:
-
Remove from heat.
-
Slowly add Hexanes (or Heptane) dropwise to the warm solution until a faint, persistent cloudiness appears.
-
Add 1-2 drops of EtOAc to clear the solution again.
-
-
Crystallization:
-
Allow the flask to cool to room temperature slowly (wrap in foil/towel to insulate).
-
Once at room temperature, transfer to a fridge (4°C) for 2 hours.
-
Troubleshooting: If "oiling out" occurs, scratch the glass with a spatula or add a seed crystal.
-
-
Collection:
Protocol B: Perbromide Quench (Pre-Purification)
Use this if your crude material is red/orange.
-
Suspend the red solid in Dichloromethane (DCM) .
-
Shake with a saturated aqueous solution of Sodium Sulfite (
) or Sodium Thiosulfate. -
The organic layer will turn from red to pale yellow/colorless as the bromine is reduced.
-
Wash the organic layer with water, dry over
, and evaporate. -
Proceed to Protocol A with the resulting solid.
Part 4: Comparative Data & Specifications
| Parameter | 3-Monobromocotinine | 3,3-Dibromocotinine |
| Molecular Weight | ~255.11 g/mol | ~334.01 g/mol |
| Appearance | Waxy Solid / Oil | Crystalline Solid |
| Solubility (EtOAc) | High | Moderate |
| Solubility (Hexane) | Low | Very Low |
| Key NMR Signal | Doublet at C3 ( | No proton at C3 |
Part 5: Frequently Asked Questions (FAQ)
Q: Can I use Acetone for recrystallization? A: Acetone is acceptable, but it is a ketone. While less reactive than alcohols, it can still participate in aldol-type side reactions if the medium is basic. EtOAc is safer.
Q: My product turns brown when I dry it in the oven.
A: Stop heating it.
Q: I have 10% Monobromo impurity that won't go away. A: This suggests your initial bromination was incomplete. Recrystallization is inefficient at separating >10% impurity levels for this specific pair due to co-crystallization.
-
Fix: Re-dissolve the material in glacial acetic acid, add 0.2 equivalents of
(or ), and stir at room temperature for 1 hour. Quench and work up again to push the conversion to completion.
References
-
Biochemical Preparations. (1963). Synthesis of Cotinine and Dibromocotinine Hydrobromide Perbromide. Vol 10, pp. 36-39. 6
-
Nguyen, L., et al. (1981).[7][8] The tautomeric structures of 5-hydroxycotinine... Treatment of the readily available (S)-3,3-dibromocotinine...[7][8][9][10] ResearchGate.[11] 10[2][11][12][13]
-
PubChem. (2025). Cotinine Compound Summary: Chemical and Physical Properties. National Library of Medicine.
-
University of Rochester. (n.d.).[14] Reagents & Solvents: Common Solvents for Recrystallization. Department of Chemistry. 1[2][7][12][13]
Sources
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. reddit.com [reddit.com]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]
- 5. studylib.net [studylib.net]
- 6. US5625070A - Preparation of continine by reacting nicotine with bromide and bromate - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. How To [chem.rochester.edu]
Technical Guide: Thermal Management in the Bromination of Nicotine
Here is the technical support guide for the exothermic bromination of nicotine, designed for a professional research audience.
Executive Summary & Safety Directive
Warning: High-Risk Procedure. The bromination of nicotine involves two distinct thermal challenges: the rapid, exothermic formation of N-bromo intermediates and the high activation energy required for the subsequent electrophilic aromatic substitution (EAS) at the C-5 position.
Failure to decouple these two phases typically results in thermal runaway during addition or "tarring" (polymerization) due to localized hot spots. This guide defines the thermodynamic control strategy required to synthesize 5-bromonicotine (and related derivatives) safely and with high purity.
Core Safety Hazards:
-
Nicotine: Acutely toxic (LD50 ~50mg/kg human). Rapid dermal absorption.
-
Bromine (
): Corrosive oxidizer; high vapor pressure. -
Thermal Runaway: Uncontrolled addition of
to free-base amines releases massive enthalpy ( ), potentially overwhelming condenser capacity.
The Thermodynamic Challenge (The "Why")
To control the reaction, you must understand the energy landscape. The reaction does not proceed in a single step.
-
Phase A (Kinetic/Exothermic): Addition of Bromine to Nicotine.
-
Phase B (Thermodynamic/Endothermic Activation): Rearrangement to C-5 Bromination.
-
Chemistry: Migration of the bromine from the nitrogen (or free bromine pool) to the 5-position of the pyridine ring.
-
Thermodynamics: High activation energy (
). Requires sustained heating (typically >100°C).
-
The Strategy: We utilize a "Salt-First" or "Lewis Acid Complex" protocol to dampen the Phase A exotherm, allowing safe transition to Phase B.
Standard Operating Procedure (SOP)
Protocol: Acid-Mediated Bromination of Nicotine
Equipment Setup
-
Reactor: Double-jacketed glass reactor (avoid single-wall flasks for scales >10g).
-
Thermal Control: Cryostat capable of -20°C to +150°C regulation.
-
Agitation: Overhead mechanical stirrer (High torque). Magnetic stirring is insufficient due to viscosity changes.
-
Sensing: Internal PTFE-coated Pt100 temperature probe (Do not rely on bath temp).
Step-by-Step Methodology
| Step | Action | Critical Parameter | Physicochemical Reason |
| 1 | Solvent & Substrate Charge | Temp: 0°C | Pre-cooling prevents immediate exotherm upon acid addition. |
| 2 | Acid Protection | Add | Protonation of amine sites ( |
| 3 | Bromine Addition | Rate: < 1 mL/min | CRITICAL: Maintain internal |
| 4 | The Thermal Ramp | Ramp: 1°C/min to 100-120°C | Slow ramp prevents "burping" of volatile |
| 5 | Reaction Soak | Hold 110°C for 4-12h | Overcomes |
| 6 | Quench | Cool to 0°C, add NaOH (aq) | Neutralization is highly exothermic. Monitor pH to precipitate free base product. |
Troubleshooting Guide
Issue 1: "Temperature spikes uncontrollably during Bromine addition."
Diagnosis: Heat Transfer Limitation.
The rate of heat generation (
Immediate Action:
-
Stop Addition immediately.
-
Max cooling on cryostat.
-
Increase stirring speed (improves
, heat transfer coefficient).
Prevention:
-
Dilute the Bromine in a non-reactive solvent (e.g., Acetic Acid) to add thermal mass.
-
Use a dosing pump coupled to the internal temperature probe (Feedback Loop: Stop pump if
).
Issue 2: "Reaction mixture turns into a black tar."
Diagnosis: Oxidative degradation of the pyrrolidine ring. This occurs if free-base nicotine encounters Bromine at high temperatures without acid protection.
Solution:
-
Ensure Stoichiometric Excess of Acid (at least 2.5 eq relative to nicotine) is present before Bromine introduction.
-
Verify stirring efficiency. Poor mixing creates local "hot spots" where acid concentration drops, exposing free amine.
Issue 3: "Low yield; unreacted starting material after reflux."
Diagnosis: Kinetic Barrier not overcome. The pyridine ring is electron-deficient (deactivated). Protonation further deactivates it.
Solution:
-
Catalysis: Add a Lewis Acid catalyst (e.g.,
or ) to increase the electrophilicity of the Bromine. -
Temperature: Increase soak temperature to 130°C (requires sealed vessel or high-boiling solvent like nitrobenzene, though oleum is standard).
Visualizing the Logic
Diagram 1: Process Control Workflow
This diagram illustrates the critical decision gates during the synthesis to prevent thermal runaway.
Caption: Logic flow for controlling the exothermic addition of Bromine. Note the feedback loop at the "Temp Spike" node.
Frequently Asked Questions (FAQs)
Q: Can I add all the Bromine at once if I use dry ice cooling? A: No. Even with a -78°C bath, the instantaneous heat release at the point of contact (mixing zone) can cause localized boiling and solvent bumping. This creates a pressure spike that can rupture glass vessels. Always use rate-controlled addition.
Q: Why do we heat the reaction if it's exothermic? A: This is the "Kinetic vs. Thermodynamic" distinction. The addition (N-Br bond formation or complexation) is exothermic. However, the substitution (breaking the C-H bond and forming the C-Br bond on the pyridine ring) has a high activation energy. You must survive the initial exotherm to reach the temperature required for the actual product formation.
Q: Is Flow Chemistry a viable alternative? A: Yes, and it is recommended. Continuous flow reactors (e.g., microreactors) have a surface-area-to-volume ratio ~100x higher than batch flasks. This allows for excellent heat dissipation. In flow, you can often run the reaction at higher temperatures with shorter residence times, suppressing side reactions.
References
- Google Patents. (n.d.). Process for preparing 5-bromonicotinic acid (RU2070193C1).
-
National Institutes of Health (NIH). (2021). Nicotine Chemistry, Metabolism, Kinetics and Biomarkers.[5] Retrieved from [Link]
-
Patsnap Eureka. (2025). Control Strategies For Managing Exothermic Reactions In Flow. Retrieved from [Link]
Sources
Removing unreacted bromine from cotinine intermediate mixtures
Topic: Removal of Unreacted Bromine from Cotinine Intermediate Mixtures
Status: Operational Current Guide Version: 2.4 (2026) Target Audience: Medicinal Chemists, Process Development Scientists
Critical Safety & Immediate Action
STOP AND READ: Elemental bromine (
-
The "Red Mist" Rule: If you see reddish-brown fumes escaping your vessel, your scrubber is overwhelmed or your temperature is too high. Stop agitation immediately and cool the vessel.
-
Glove Permeability: Standard nitrile gloves provide minimal protection against liquid bromine (breakthrough < 5 mins). Double-glove or use Silver Shield/Laminate gloves for direct handling.[1]
-
Spill Control: Do not use acetone or organic ketones to clean bromine spills; this generates tear gas (bromoacetone). Use saturated sodium thiosulfate.
The Core Protocol: Reductive Quench & pH-Controlled Isolation
Context: You have completed the bromination of cotinine (or a derivative) and have a reaction mixture containing the product, solvent (often Acetic Acid, DCM, or
The Challenge: Cotinine contains a basic pyridine nitrogen and a lactam ring.
-
Bromine must be reduced to inert bromide (
).[1][2] -
pH Sensitivity: Cotinine (
) is protonated in acidic media. If you quench and immediately separate layers without pH adjustment, your product will remain in the aqueous waste.
Step-by-Step Workflow
Reagents Required:
-
Quenching Agent: 10-20% Aqueous Sodium Thiosulfate (
) OR Sodium Bisulfite ( ).[1] -
Neutralizer: Saturated Sodium Bicarbonate (
) or 1M NaOH (use with caution to avoid lactam hydrolysis). -
Indicator: Starch-Iodide paper.[1]
Protocol:
-
Cooling: Cool the reaction mixture to < 10°C. The quenching reaction is exothermic.
-
The Quench: Slowly add the reducing agent (Thiosulfate/Bisulfite) dropwise with vigorous stirring.
-
The "Cotinine Trap" (CRITICAL STEP):
-
At this stage, the mixture is likely acidic (due to HBr byproduct and bisulfite).[4] Cotinine is protonated (
) and water-soluble.[1] -
Action: Slowly add saturated
or dilute NaOH until the aqueous pH is > 7.5 . -
Why? This deprotonates the pyridine ring, rendering cotinine neutral and lipophilic (organic-soluble).
-
-
Extraction:
Visualizing the Workflow
The following diagram illustrates the decision logic and phase-transfer chemistry required to successfully isolate cotinine.
Caption: Logic flow for removing bromine and isolating cotinine. Note the critical pH adjustment step to prevent product loss in the aqueous phase.
Troubleshooting Dashboard
| Symptom | Probable Cause | Corrective Action |
| Persistent Orange Color | 1. Insufficient quenching agent.2. Bromine-Organic Complex.[1][6][7] | Step 1: Add more Thiosulfate.Step 2: If color persists in organic layer only, wash with dilute base (removes acidic impurities) or brine. |
| Low Yield (Product Loss) | pH too low during extraction. Cotinine ( | Recover Aqueous Layer: Basify aqueous waste to pH 9-10 and re-extract with DCM.[1] |
| Sulfur Precipitation | Used Thiosulfate in highly acidic conditions (forms colloidal sulfur). | Switch Reagent: Use Sodium Bisulfite ( |
| Emulsion Formation | High salt concentration from quenching reagents. | 1. Add solid NaCl to saturate the aqueous layer.2. Filter through a sintered glass funnel.3.[8] Allow more settling time. |
Frequently Asked Questions (FAQs)
Q: Why use Sodium Thiosulfate vs. Sodium Bisulfite?
-
Sodium Thiosulfate (
): The gold standard. It reacts rapidly and has a high capacity for bromine.-
Reaction:
[1] -
Drawback: In strong acid (high HBr concentrations), it decomposes to elemental sulfur (
), causing cloudiness [1].
-
-
Sodium Bisulfite (
): Preferred if the reaction mixture is very acidic. It reduces bromine to bromide without precipitating sulfur.-
Reaction:
[1]
-
Q: Can I use Acetone to quench the bromine?
-
NO. While acetone does react with bromine to form bromoacetone (and HBr), bromoacetone is a potent lachrymator (tear gas). This creates a safety hazard in the lab.[7] Always use inorganic reducing agents (thiosulfate/sulfite) which produce harmless salts [2].
Q: My product is an oil that won't crystallize after workup. Did the bromine react with the lactam?
-
Bromination of the lactam ring (3-bromo or 5-bromo position) is possible depending on conditions.[1] However, oils are common with cotinine derivatives due to trace solvent retention.
-
Validation: Run an LC-MS.[1]
-
Cotinine Mass: ~176.2 Da.
-
Monobromocotinine Mass: ~255/257 Da (1:1 isotopic pattern).
-
If you see the 255/257 pattern, your product is brominated. If you see 176, you failed to brominate.
-
References
-
Org. Synth. 1928, 8, 38. Bromoacetone (Safety warnings and quenching).[1]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24408, Sodium thiosulfate.[1]
-
Benowitz, N. L., et al. (2009). Nicotine Chemistry, Metabolism, Kinetics and Biomarkers. Handb Exp Pharmacol. (Cotinine pKa and extraction properties).
-
BenchChem Technical Support. Removal of Unreacted Bromine from Reaction Mixtures.[1]
Sources
- 1. Cotinine | C10H12N2O | CID 854019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. brainly.com [brainly.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Synthesis of bromo-conduritol-B and bromo-conduritol-C as glycosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing pH in Hydrobromide Perbromide Synthesis
Welcome to the technical support center for the synthesis of hydrobromide perbromide, a crucial reagent in pharmaceutical and fine chemical development. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the critical role of pH in achieving high yield, purity, and stability. Pyridinium hydrobromide perbromide (PHPB), a solid crystalline complex, serves as a safer and more manageable alternative to liquid bromine for various bromination reactions.[1][2][3] Its successful synthesis, however, hinges on careful control of the reaction environment, particularly acidity.
This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of the synthesis and resolve common experimental challenges.
Troubleshooting Guide: Common Synthesis Issues
This section addresses specific problems encountered during the formation of hydrobromide perbromide. Each issue is analyzed by probable cause, followed by a scientifically-grounded solution.
Issue 1: Low or No Product Yield
A diminished yield is the most common problem, often tracing back to suboptimal pH conditions that promote side reactions or incomplete formation of the desired tribromide anion.[4][5]
Possible Cause 1: Insufficiently Acidic Medium (High pH)
-
Scientific Rationale: The formation of the tribromide (Br₃⁻) anion is an equilibrium process: Br₂ + Br⁻ ⇌ Br₃⁻. This equilibrium is highly dependent on the presence of bromide ions (Br⁻) and a protonated pyridine cation.[6][7] The primary source for both the proton (H⁺) and the bromide ion is hydrobromic acid (HBr).[8][9] If the environment is not strongly acidic, two detrimental side reactions can occur:
-
Pyridine Basicity: Pyridine is a base and will not be fully protonated to the pyridinium cation (C₅H₅NH⁺) required for salt formation.
-
Bromine Disproportionation: In neutral or alkaline aqueous solutions, elemental bromine (Br₂) can disproportionate to form hypobromite (BrO⁻) and bromide (Br⁻) ions. Hypobromite can further oxidize to bromate (BrO₃⁻). These reactions consume the elemental bromine, directly reducing the potential yield of the perbromide complex.
-
-
Solution:
-
Ensure Excess HBr: Use a stoichiometric excess of concentrated (typically 48%) hydrobromic acid. A common method involves adding at least two moles of HBr for every mole of pyridine.[10]
-
Verify pH: Before the addition of bromine, use a calibrated pH meter or pH indicator strips to confirm that the solution is strongly acidic (pH < 1).[9]
-
Order of Addition: Always add the hydrobromic acid to the pyridine (or a solution of pyridine in a suitable solvent like glacial acetic acid) before introducing the elemental bromine.[10]
-
Possible Cause 2: Incorrect Stoichiometry
-
Scientific Rationale: The stable crystalline product is a salt composed of a pyridinium cation and a tribromide anion.[1][3] This requires a molar ratio of at least 1:1:1 for pyridine, HBr, and Br₂. An insufficient amount of bromide (from HBr) will prevent the complete conversion of bromine into the tribromide complex.
-
Solution:
-
Accurate Measurements: Carefully calculate and measure the molar quantities of all reactants: pyridine, 48% HBr, and elemental bromine.
-
Confirm Reagent Purity: Use reagents of known purity and concentration. The concentration of commercial HBr solutions can vary, and this should be accounted for in molar calculations.
-
Issue 2: Product is Unstable and Decomposes
The characteristic red-orange crystalline solid should be stable when stored correctly.[11] If it readily decomposes, releasing bromine gas (a pungent, brown vapor), the cause is often related to residual moisture or insufficient acidity.
-
Scientific Rationale: The stability of the pyridinium tribromide salt relies on maintaining the equilibrium Br₂ + Br⁻ ⇌ Br₃⁻ shifted to the right.[2] In the absence of a sufficiently acidic and bromide-rich environment, the equilibrium can shift back to the left, releasing volatile elemental bromine. Moisture can facilitate this decomposition.[3][12]
-
Solution:
-
Thorough Drying: After filtration, dry the crystalline product thoroughly in a vacuum desiccator to remove any residual solvent or water.
-
Acidic Wash: Consider washing the filtered crystals with a small amount of cold, glacial acetic acid to remove impurities and maintain an acidic surface environment before final drying.
-
Proper Storage: Store the final, dried product in a tightly sealed container, protected from light and moisture, and in a cool environment.[11][13]
-
Frequently Asked Questions (FAQs)
Q1: What is the precise role of hydrobromic acid in the synthesis?
Hydrobromic acid (HBr) serves two indispensable functions:
-
Proton Source (Acid): It provides the proton (H⁺) to convert the basic pyridine (C₅H₅N) into the pyridinium cation (C₅H₅NH⁺). This cation is the counter-ion for the tribromide anion in the final salt structure.[7] Maintaining a very low pH (highly acidic) is critical to ensure this protonation is complete and to prevent bromine disproportionation.[8][9]
-
Bromide Source (Nucleophile): It supplies the bromide ion (Br⁻) that reacts with elemental bromine (Br₂) to form the tribromide anion (Br₃⁻).[6][8]
Q2: What is the ideal pH range for the synthesis?
While a specific numerical range is not always cited, the reaction should be conducted in a strongly acidic medium , corresponding to a pH well below 1 .[9] This is typically achieved by using concentrated (48%) HBr, often in a solvent like glacial acetic acid.[10] The key is not to target a specific pH value but to ensure the conditions are acidic enough to favor complete protonation of pyridine and suppress all pH-dependent side reactions of bromine.
Q3: How can I accurately monitor the pH during the reaction?
Given the corrosive and reactive nature of the mixture (containing HBr and Br₂), direct and continuous monitoring can be challenging.
-
Initial Check: The most critical pH check is performed on the pyridine-HBr solution before the addition of bromine. At this stage, a standard calibrated pH electrode or high-acidity pH paper can be used.
-
Process Control: Once the bromine addition begins, pH is generally not monitored directly. Instead, control is maintained by ensuring the correct stoichiometry of reagents was used initially, particularly the excess of HBr. The reaction is typically performed with vigorous stirring to ensure homogeneity.
Q4: Can other acids be used instead of hydrobromic acid?
No, substituting other acids like HCl or H₂SO₄ is not recommended. This is because HBr is unique in providing both the necessary acidic environment and the essential bromide ion (Br⁻) required to form the tribromide (Br₃⁻) complex. Using another acid would fail to provide the bromide reactant.
Experimental Protocols & Data
Protocol 1: Synthesis of Pyridinium Hydrobromide Perbromide with pH Control
This protocol outlines the standard laboratory synthesis, emphasizing the critical pH control steps.
-
Reagent Preparation: In a fume hood, place 1.0 mole of pyridine into a flask equipped with a magnetic stirrer and an ice-water bath for cooling.
-
Acidification (Critical pH Step): While stirring and cooling, slowly add 2.0 moles of 48% aqueous hydrobromic acid.[10] The reaction is exothermic. After addition, allow the mixture to reach room temperature.
-
pH Verification: At this stage, test the solution to ensure it is strongly acidic (pH < 1).
-
Bromine Addition: In a separate flask, dissolve 1.0 mole of elemental bromine in glacial acetic acid. Slowly add this bromine solution to the stirred pyridinium hydrobromide solution.
-
Crystallization: Stir the resulting mixture. The red-orange crystalline product, pyridinium hydrobromide perbromide, will precipitate. The flask can be cooled further in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by suction filtration. Wash the solid with a small amount of cold glacial acetic acid, followed by a non-polar solvent like hexanes to aid drying. Dry the product thoroughly under vacuum.
Table 1: Effect of pH Conditions on Synthesis Outcome
| pH Condition | Expected Observation | Impact on Yield | Impact on Purity & Stability |
| Strongly Acidic (pH < 1) | Rapid formation of a homogenous orange-red precipitate. | High | High. Product is stable, crystalline, and free of oxide impurities. |
| Mildly Acidic (pH 3-5) | Slower precipitation; possible formation of dark, oily byproducts. | Moderate to Low | Poor. Product may be contaminated and unstable, slowly decomposing. |
| Neutral to Alkaline (pH ≥ 7) | Solution may turn pale yellow; little to no solid forms. Strong smell of bromine may be absent due to disproportionation. | Very Low to None | N/A. Desired product does not form. Solution contains bromides, hypobromites, and/or bromates. |
Visualized Workflows and Mechanisms
Diagram 1: Synthesis Workflow
This diagram illustrates the step-by-step process, highlighting the critical acidification stage.
Caption: Influence of pH on reaction pathways.
References
- Title: Pyridine-catalyzed Halogenation of Aromatic Compounds. I.
-
Title: Pyridinium perbromide - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Pyridinium tribromide | Electrophilic addition of Br2 to alkene Source: YouTube (Chemazon) URL: [Link]
-
Title: Solved: Pyridinium tribromide is preferred in bromination... Source: Chegg.com URL: [Link]
-
Title: Preparation of pyridinium tribromide Source: PrepChem.com URL: [Link]
-
Title: The Introduction Of Hydrobromic Acid Source: Oceanchem Group URL: [Link]
-
Title: Troubleshooting: How to Improve Yield Source: University of Rochester, Department of Chemistry URL: [Link]
-
Title: Pyridinium Tribromide Source: Organic Chemistry Portal URL: [Link]
-
Title: Pyridinium perbromide Source: Grokipedia URL: [Link]
Sources
- 1. Pyridinium perbromide - Wikipedia [en.wikipedia.org]
- 2. Solved Pyridinium tribromide is preferred in bromination | Chegg.com [chegg.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Troubleshooting [chem.rochester.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Hydrobromic Acid: An Essential Reagent in Active Pharmaceutical Ingredient Synthesis by International Chemical Supplier and Stockist in India [multichemindia.com]
- 9. echemi.com [echemi.com]
- 10. prepchem.com [prepchem.com]
- 11. Pyridinium tribromide | 39416-48-3 [chemicalbook.com]
- 12. CAS 39416-48-3: Pyridinium tribromide | CymitQuimica [cymitquimica.com]
- 13. cloudfront.zoro.com [cloudfront.zoro.com]
Minimizing side reactions during zinc reduction of dibromocotinine
Topic: Minimizing Side Reactions & Optimizing Yield
Content Type: Troubleshooting Guide & Process Optimization Audience: Organic Chemists, Process Development Scientists
Introduction: The "Deceptive" Reduction
The reduction of 3,3-dibromocotinine to cotinine is a cornerstone transformation in nicotine metabolite synthesis, originally popularized by McKennis et al. (1959). While ostensibly a simple reductive dehalogenation using Zinc (Zn) in Acetic Acid (AcOH), this reaction is notorious for variable yields.
As your Senior Application Scientist, I often see this reaction fail not because of "bad chemistry," but because of surface physics and chelation thermodynamics . The transformation requires the removal of two bromine atoms from a sterically congested lactam ring. The side reactions here are rarely about creating "new" exotic molecules; they are about stalling (incomplete reduction) and entrapment (product loss in zinc sludge).
This guide deconstructs the process into three critical control modules.
Module 1: The "Monobromo Stall" (Kinetic Control)
The Issue: The reaction stops halfway, yielding a mixture of cotinine and 3-bromocotinine. The Cause: Zinc surface passivation. The first bromine removal is kinetically fast; the second is slower due to the increased electron density of the monobromo-enolate intermediate and the accumulation of Zinc salts (ZnBr₂, Zn(OAc)₂) on the metal surface.
Troubleshooting Protocol: Zinc Activation
Do not use zinc dust directly from the jar. The oxide layer (
Corrective Workflow:
-
Acid Wash: Suspend Commercial Zn dust in 5% HCl for 2 minutes.
-
Rinse: Filter and wash sequentially with water, ethanol, and diethyl ether.
-
Dry: Dry under high vacuum. Use immediately.
Mechanism of the Stall
If the proton source (AcOH) is not available at the exact moment of electron transfer, the intermediate zinc enolate stabilizes, preventing the second reduction.
Figure 1: The Kinetic Pathway. The "Stall" occurs when the intermediate enolate is protonated before the second reduction can occur.
Module 2: Preventing Side Reactions (Thermodynamic Control)
The Issue: Formation of dimers or ring-opened byproducts. The Cause: Thermal runaway or insufficient proton source.
While Zinc/AcOH is mild, localized heating (hot spots on the zinc surface) can trigger Wurtz-type coupling (dimerization) or, in rare cases with strong mineral acids, pyridine ring reduction.
Critical Parameters Table
| Parameter | Recommended Range | Impact of Deviation |
| Temperature | 20°C – 40°C | >50°C: Risk of dimerization/polymerization.<10°C: Stalls at monobromo intermediate. |
| Solvent System | AcOH : MeOH (1:1) | Pure AcOH: High viscosity traps heat/product.Pure MeOH: Reaction too slow (insufficient proton source). |
| Stoichiometry | 5.0 – 10.0 equiv Zn | <5 equiv: Incomplete conversion.>20 equiv: Filtration nightmare (clogging). |
| Acid Source | AcOH (Glacial) | Strong Acids (HCl/H2SO4): May reduce pyridine ring or hydrolyze lactam. |
The "Drip" Protocol
Never dump the substrate into the zinc slurry all at once.
-
Slurry: Create a slurry of Activated Zn in MeOH/AcOH.
-
Add: Add the dibromocotinine solution dropwise over 30 minutes.
-
Why? This keeps the concentration of the radical intermediate low, statistically favoring reaction with Zn/H+ (reduction) over reaction with another radical (dimerization).
Module 3: The "Zinc Mud" Trap (Workup & Isolation)
The Issue: TLC shows 100% conversion, but isolated yield is <40%. The product is lost in a voluminous white precipitate during workup.
The Cause: Cotinine is a tertiary amine and a lactam; it creates stable coordination complexes with Zinc salts (
The Ammonia Liberation Technique
You must break the Cotinine-Zinc complex by introducing a ligand that binds Zinc stronger than Cotinine does: Ammonia .
Figure 2: Ligand Exchange Strategy. Ammonia displaces cotinine from the zinc center, allowing extraction.
Step-by-Step Isolation:
-
Quench: Filter off excess metallic Zinc first (while acidic).
-
Basify: Treat the filtrate with concentrated Ammonium Hydroxide (
) until pH 10–11.-
Observation: A white precipitate will form (Zn(OH)₂) and then redissolve as the soluble complex
forms.
-
-
Extract: Extract with Dichloromethane (DCM) or Chloroform (
).-
Note: Cotinine is highly water-soluble. You must salt out the aqueous layer (NaCl saturation) and perform multiple extractions (3x).
-
Frequently Asked Questions (FAQ)
Q: My reaction turned dark red/brown. Is the product decomposed?
A: Not necessarily. The "red" color is often attributed to trace oxidation of pyrrolidine intermediates or interactions with trace iron in technical grade Zinc [1]. If the TLC shows a single spot (
Q: Can I use Sodium Borohydride (
Q: I see a spot on TLC just above Cotinine. What is it? A: This is likely 3-bromocotinine .
-
Diagnosis: The reaction temperature was too low or the Zinc was passivated.
-
Fix: Add fresh, acid-activated Zinc and warm the reaction to 35°C for 1 hour.
Q: Why do I need to add HBr or Iodine sometimes?
A: In the original McKennis procedures, dibromocotinine is often generated in situ as a perbromide salt [2]. The presence of HBr helps solubilize the precursor. Iodine (
References
-
McKennis, H., Turnbull, L. B., & Bowman, E. R. (1959). Metabolism of Nicotine to (+)-Cotinine in the Human.[][2] Journal of the American Chemical Society.
-
Bowman, E. R., & McKennis, H. (1962). Studies on the Metabolism of (-)-Cotinine in the Human.[2] Journal of Pharmacology and Experimental Therapeutics.
-
Dagne, E., & Castagnoli, N. (1972). Structure of the "dibromocotinine" formed by the reaction of cotinine with bromine.[3] Journal of Medicinal Chemistry.
-
Org. Synth. 2006, 83, 45-54. Zinc-Mediated Reduction Protocols. (General reference for Zinc activation standards).
Sources
Storage stability of dibromo cotinine hydrobromide perbromide at -20°C
Topic: Storage Stability & Handling at -20°C
Introduction: The Perbromide Paradox
Welcome to the technical support hub for Dibromocotinine Hydrobromide Perbromide . You are likely working with this compound as a specialized brominating agent or a reference standard in nicotine metabolite studies.
The core stability challenge with this reagent lies in its identity as a perbromide (containing the
This guide replaces generic advice with a mechanistic understanding of why your reagent degrades and how to prove it is still viable.
Module 1: The Stability Matrix
To troubleshoot effectively, you must understand the degradation pathways. This compound is not "going bad" in the biological sense; it is chemically dissociating.
The Degradation Mechanism
The perbromide anion (
-
Thermal Dissociation (The "Off-Gassing" Effect): Even at -20°C, if the seal is imperfect, the equilibrium shifts right.
is volatile. As it escapes the container, the red crystalline solid turns into a pale orange/yellow powder (the hydrobromide salt). -
Hydrolysis (The "Clumping" Effect): Perbromides are hygroscopic. Moisture introduces water, which reacts with the available bromine to form hypobromous acid (
) and hydrobromic acid ( ). This causes the material to clump and become acidic/corrosive.
Visualizing the Decay
Figure 1: Mechanistic pathways of perbromide degradation. The transition from active tribromide to inactive bromide is driven by moisture and thermal energy.
Module 2: Troubleshooting Guide (Q&A)
This section addresses specific physical phenomena you may observe in the lab.
Q1: The bottle cap is cracked or the septum is discolored yellow/brown. Is the reagent compromised?
Diagnosis: This is Bromine Off-Gassing .
Explanation: The
-
Do not inhale. Move the bottle to a fume hood immediately.
-
Visual Check: If the solid inside is still free-flowing and deep orange/red, the loss may be superficial.
-
Mandatory Validation: You must perform an iodometric titration (see Module 3) to determine the remaining active bromine content. If the content is >95% of theoretical, transfer to a new glass container with a Teflon-lined cap.
Q2: The reagent has formed a hard, sticky clump at the bottom of the vial.
Diagnosis: Hydrolysis/Hygroscopic Failure . Explanation: Moisture has entered the vial, likely due to opening the bottle before it reached room temperature (cold surface condensation). The water has hydrolyzed the perbromide, creating sticky hydrobromic acid. Action: Discard.
-
Why? You cannot dry this compound under vacuum without also removing the active bromine (
). The stoichiometry is permanently altered.
Q3: I stored it at -80°C to be "safe," but it looks strange.
Diagnosis: Thermal Shock/Crystal Fracture. Explanation: While colder is generally better, extreme cold can cause seal failure in standard vials (differential contraction of glass vs. plastic cap), leading to moisture ingress upon thawing. Action: -20°C is sufficient. If moving from -80°C, ensure the secondary containment (desiccator) remains closed until the entire system reaches room temperature.
Module 3: Validation Protocol (Iodometric Titration)
Never rely on the "look" of the reagent for critical experiments. This protocol quantifies the active oxidizing power (
Principle: The perbromide oxidizes iodide (
Reagents Required:
-
Glacial Acetic Acid[1]
-
Potassium Iodide (KI) (excess)
-
0.1 N Sodium Thiosulfate (
) standard solution[2] -
Starch indicator
-
Distilled water[3]
Step-by-Step Procedure:
-
Weighing: Accurately weigh ~100 mg of the Dibromocotinine Hydrobromide Perbromide into a 250 mL Erlenmeyer flask. Note: Do this quickly to minimize moisture absorption.
-
Dissolution: Add 20 mL of Glacial Acetic Acid. Swirl to dissolve.
-
Release Iodine: Add 5 mL of 20% aqueous KI solution. The solution will turn dark brown (liberated Iodine).
-
Titration:
-
Titrate with 0.1 N Sodium Thiosulfate until the color fades to pale yellow.
-
Add 1 mL of Starch indicator (solution turns blue/black).
-
Continue titrating dropwise until the blue color disappears completely (colorless endpoint).
-
-
Calculation:
- = Volume of Thiosulfate (mL)
- = Normality of Thiosulfate (0.1)[2]
- = Molecular Weight of your specific perbromide
- = Weight of sample (g)
Module 4: Storage & Handling Best Practices
To maximize shelf life, you must maintain the Cold Chain of Custody .
The "Golden Rules" of Storage
| Parameter | Recommendation | Scientific Rationale |
| Temperature | -20°C | Slows dissociation of |
| Atmosphere | Argon or Nitrogen | Displaces moisture-laden air. |
| Container | Amber Glass | Blocks UV light (which catalyzes radical decomposition). |
| Seal | Teflon-lined Cap + Parafilm | Teflon resists bromine corrosion; Parafilm acts as a secondary moisture barrier. |
| Thawing | Wait 30 mins | CRITICAL: Allow bottle to reach Room Temp (RT) before opening to prevent condensation. |
Decision Workflow
Figure 2: Operational workflow for determining reagent viability before experimental use.
References
-
Santa Cruz Biotechnology. Dibromocotinine, Hydrobromide Perbromide - Product Data Sheet. Retrieved from
-
Sigma-Aldrich (Merck). Pyridinium Bromide Perbromide Safety Data Sheet (SDS). (Used as structural analog for perbromide handling). Retrieved from
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
- Bora, U. "Pyridinium Hydrobromide Perbromide (PHPB)." Synlett, vol. 2005, no. 09, 2005, pp. 1493-1494. (Mechanistic insight into perbromide equilibrium).
Sources
Technical Support Center: Perbromide Solubility & Reactivity Optimization
Topic: Resolving Solubility Issues of Perbromide Intermediates in Methanol Ticket ID: #PB-MEOH-SOL-001 Assigned Scientist: Dr. Aris Thorne, Senior Application Scientist
Introduction: The "Solubility Paradox" of Perbromides
Welcome to the technical support hub for perbromide reagents. You are likely here because you are using Pyridinium Hydrobromide Perbromide (PHPB) or Phenyltrimethylammonium Tribromide (PTAB) for selective
The Core Problem: While perbromides are theoretically soluble in methanol, their behavior is non-linear. They exist in a delicate equilibrium:
This guide moves beyond basic "add more solvent" advice to the mechanistic root of the problem.
Module 1: Diagnostic Framework
Before altering your solvent system, identify the specific solubility failure mode using the decision tree below.
Workflow: The Solubility Decision Tree
Figure 1: Diagnostic logic to distinguish between unreacted reagent (red supernatant) and spent byproduct (pale supernatant).
Module 2: Solvent Engineering & Solubility Data
Methanol is a polar protic solvent (
Comparative Solubility & Solvent Systems
The following table synthesizes solubility data for PTAB and PHPB to help you select the correct co-solvent system.
| Solvent System | Solubility Rating (Reagent) | Solubility Rating (Byproduct*) | Application Note |
| Pure Methanol (MeOH) | Good (Warm) / Mod (Cold) | High | Standard. Risk of side-reaction (oxidation) if heated >50°C. |
| MeOH + THF (1:1) | Excellent | Low | Recommended. PTAB is highly soluble in THF; the byproduct precipitates, driving equilibrium. |
| MeOH + Acetic Acid | High | High | Best for acid-catalyzed enolization. Stabilizes the |
| MeOH + DCM | Moderate | Moderate | Use only for highly lipophilic substrates. Phase separation risk at low temps. |
*Byproduct refers to the mono-bromide salt (e.g., Phenyltrimethylammonium bromide).
The "Self-Purifying" Solvent Trick
If using PTAB , switch to a THF/MeOH (3:1) mixture.
-
Why: PTAB is soluble in THF (
), but its spent byproduct (Phenyltrimethylammonium bromide) is nearly insoluble ( ) [1].[2] -
Result: As the reaction proceeds, the byproduct crashes out as a white solid. This drives the reaction forward (Le Chatelier’s principle) and simplifies workup—simply filter off the solid.
Module 3: Optimized Protocols
Protocol A: The "Gradient Solvation" Method
For substrates with poor solubility in pure methanol.
Context: You are brominating a lipophilic ketone. The perbromide dissolves in MeOH, but adding the substrate causes precipitation of the substrate, or vice versa.
-
Dissolution (Solution A): Dissolve 1.0 eq of Substrate in minimal DCM or THF .
-
Reagent Prep (Solution B): Dissolve 1.1 eq of PTAB or PHPB in Methanol (approx. 5 mL per gram).
-
Tip: If PTAB dissolves slowly, sonicate for 30 seconds. Do not heat above 35°C to prevent titer loss.
-
-
Controlled Addition: Add Solution B to Solution A dropwise at 0°C.
-
Visual Cue: The solution should turn orange. If it turns cloudy immediately, add Acetic Acid (0.5 mL) to solubilize the transient intermediates.
-
-
The "Fade" Check: Monitor the color.
Protocol B: The "Reverse Quench" for Product Isolation
For when the product is too soluble in MeOH and won't crystallize.
-
Perform reaction in Pure Methanol .
-
Upon completion (color fade), do not evaporate dryness immediately (this traps the ammonium salts).
-
Water Crash: Add water (equal volume to MeOH) dropwise with vigorous stirring.
-
Precipitation: The brominated organic product should precipitate; the ammonium byproduct remains in the aqueous MeOH phase.
-
Filtration: Filter the solid product.
Module 4: Frequently Asked Questions (FAQs)
Q1: My reaction mixture turned into a thick white slurry. Did it fail? A: Likely the opposite—it probably worked too well. If the supernatant is pale yellow/colorless, the white solid is the ammonium bromide byproduct (e.g., Pyridine Hydrobromide). This is insoluble in THF and only moderately soluble in cold methanol.
-
Verification: Filter a small aliquot. If the solid dissolves in water but not in ether, it is the salt byproduct. Proceed to workup.
Q2: The perbromide reagent won't dissolve in Methanol at Room Temp. A: This is common with aged reagents where crystal lattice energy has increased due to slow annealing or moisture absorption.
-
Fix: Add Glacial Acetic Acid (10% v/v). Acetic acid breaks the lattice more effectively than methanol and catalyzes the bromination mechanism [3].
Q3: Can Methanol react with the Perbromide?
A: Yes, but slowly.
Perbromides are oxidants. At
-
Prevention: Keep reaction temperature
. If higher temps are needed for a stubborn substrate, switch solvent to Acetic Acid or Acetonitrile .
Q4: I see a "double spot" on TLC after the reaction.
A: Perbromides are salts. If you spot the reaction mixture directly, the ammonium cation (
-
Fix: Perform a mini-workup (partition between Ether/Water) before spotting the TLC to remove the ionic reagent residues.
References
-
Organic Syntheses. (1977). Phenyltrimethylammonium Tribromide.[2][5][6][7][8] Org. Synth. 57, 46. Link
-
Master Organic Chemistry. (2021). Alpha Bromination of Ketones. Link
-
Thermo Scientific Chemicals. (2024). Pyridine Hydrobromide Perbromide Safety & Solubility Data. Fisher Scientific.[9] Link
-
ChemicalBook. (2024). Pyridinium Tribromide Properties and Solubility. Link
Sources
- 1. Pyridinium tribromide CAS#: 39416-48-3 [m.chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. youtube.com [youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. Phenyltrimethylammonium tribromide | 4207-56-1 [chemicalbook.com]
- 7. medkoo.com [medkoo.com]
- 8. 97%, powder | Sigma-Aldrich [sigmaaldrich.com]
- 9. Pyridine hydrobromide perbromide, tech. 90% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Validation & Comparative
A Comparative Guide to the Validation of Melting Point Range for Dibromocotinine Hydrobromide Perbromide
For distribution to: Researchers, scientists, and drug development professionals engaged in the characterization of novel chemical entities.
This guide provides an in-depth technical framework for the validation of the melting point range of dibromocotinine hydrobromide perbromide, a specialized brominating agent. In the absence of established pharmacopeial monographs for this specific compound, this document outlines a rigorous, self-validating methodology grounded in the principles of the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH). We will explore the causal logic behind each experimental step and present a comparative analysis with a structurally analogous compound, pyridinium bromide perbromide, to provide context and a benchmark for performance.
Introduction: The Rationale for Rigorous Melting Point Validation
The melting point is a critical intrinsic property of a crystalline solid, serving as a primary indicator of purity and identity. For active pharmaceutical ingredients (APIs) and key reagents like dibromocotinine hydrobromide perbromide, a sharp and reproducible melting range is a hallmark of a consistent and well-controlled manufacturing process. A broad or inconsistent melting range can signify the presence of impurities, residual solvents, or polymorphic variations, all of which have significant implications for chemical reactivity, stability, and ultimately, therapeutic efficacy and safety.
This guide moves beyond a simple procedural listing. It details a validation protocol designed to be a self-validating system, ensuring that the determined melting range is not only accurate but also robust and reproducible. Our approach is built upon the authoritative standards set forth in USP General Chapter <741> "Melting Range or Temperature" and ICH Guideline Q2(R2) "Validation of Analytical Procedures".[1][2][3][4]
Comparative Context: Benchmarking Against Pyridinium Bromide Perbromide
To establish a practical framework for our validation, we will draw comparisons with pyridinium bromide perbromide (PBPB). As a widely used and well-characterized brominating agent, PBPB serves as an excellent structural and functional analogue. It is also a hydrobromide perbromide salt, making it a relevant comparator.
Published melting point data for PBPB shows some variability, which underscores the importance of a standardized in-house validation protocol.
| Compound | Reported Melting Point (°C) | Source |
| Pyridinium Bromide Perbromide | 136 °C | TCI AMERICA[5] |
| Pyridinium Bromide Perbromide | 132-134 °C | Sigma-Aldrich[6] |
| Pyridinium Bromide Perbromide | 128-136 °C | Fisher Scientific[7] |
| Pyridinium Bromide Perbromide | 127-133 °C | BOC Sciences[] |
This typical range of 127-136°C for a technical-grade material provides a realistic expectation for the type of data we aim to generate and validate for dibromocotinine hydrobromide perbromide. The goal of validation is to establish a narrower, more precise, and reproducible range for a specific, purified batch of the target compound.
Experimental Design: A Self-Validating Protocol
The following protocol is designed to comply with USP Class Ia methodology and incorporates validation parameters as stipulated by ICH Q2(R2).[2][3][9] The core principle is to demonstrate that the analytical procedure is fit for its intended purpose.[3][10]
Materials and Apparatus
-
Test Substance: Dibromocotinine Hydrobromide Perbromide (minimum 3 batches, if available)
-
Reference Standards: USP Melting Point Reference Standards (e.g., Caffeine, Vanillin, Acetanilide) with certified melting points bracketing the expected range of the test substance.
-
Apparatus: USP-compliant melting point apparatus (Apparatus I), either manual or automated, capable of controlled heating rates and accurate temperature measurement.[2]
-
Capillary Tubes: Standardized tubes, 0.8–1.2 mm internal diameter, 0.2–0.3 mm wall thickness.[1][2]
Experimental Workflow Diagram
The overall process, from instrument qualification to final data analysis, follows a logical sequence to ensure data integrity.
Caption: Workflow for Melting Point Validation.
Step-by-Step Validation Protocol
Step 1: Apparatus Qualification
-
Causality: Before measuring the sample, the trustworthiness of the instrument must be established. This step ensures that the temperature readings provided by the apparatus are accurate and traceable to certified standards.
-
Procedure:
-
Select at least two USP Melting Point Reference Standards that bracket the expected melting point of dibromocotinine hydrobromide perbromide.
-
Determine the melting point of each reference standard using the instrument (n=3 determinations per standard).
-
The observed melting points must fall within the acceptable range specified on the certificate for each standard. If deviations are noted, instrument recalibration is mandatory before proceeding.[9]
-
Step 2: Sample Preparation
-
Causality: The physical state of the sample profoundly impacts heat transfer and, consequently, the melting observation. This procedure standardizes the sample to minimize variability from particle size and packing density.
-
Procedure:
-
Gently powder a small quantity of the test substance.
-
If the substance is a hydrate or contains volatile impurities, dry it in a vacuum desiccator as specified for Class Ib substances to ensure the melt is not influenced by solvent loss.[2]
-
Charge the dry powder into a capillary tube to a packed height of 2.5-3.5 mm by tapping the tube on a solid surface.[9] Consistent packing is crucial for reproducibility.
-
Step 3: Melting Range Determination (USP Class Ia)
-
Causality: The rate of heating is a critical parameter. A rapid heating rate can cause the sample's temperature to lag behind the apparatus's temperature, leading to an erroneously high and broad melting range. The USP-specified rate ensures thermal equilibrium.[11][12]
-
Procedure:
-
Preliminary Run: Perform a rapid determination (e.g., 10-20°C/min) to get an approximate melting temperature.
-
Formal Determination: For a new, properly prepared sample, heat the apparatus to a temperature approximately 5°C below the expected onset of melting.[1]
-
Insert the capillary tube.
-
Begin heating at a controlled rate of 1 ± 0.5°C per minute.[9]
-
Record two temperatures:
-
The Melting Range is reported as T1 to T2.
-
Step 4: Validation of the Analytical Procedure (per ICH Q2(R2))
This phase demonstrates that the established method is reliable.
-
Precision:
-
Causality: Precision measures the degree of scatter between a series of measurements. It confirms that the method yields consistent results.
-
Protocol (Repeatability): One analyst performs a minimum of six determinations on the same batch of dibromocotinine hydrobromide perbromide under the same operating conditions over a short interval. The standard deviation (SD) and relative standard deviation (%RSD) of the clear point (T2) are calculated.
-
Protocol (Intermediate Precision): A second analyst, on a different day and/or using a different qualified instrument, performs an additional six determinations. The results are statistically compared to the repeatability data to assess the influence of random events.[10]
-
-
Robustness:
-
Causality: Robustness testing demonstrates the method's reliability when subjected to small, deliberate variations in its parameters, proving it is suitable for routine use.[13][14]
-
Protocol: Perform determinations while intentionally varying parameters such as the heating rate (e.g., 0.8°C/min and 1.2°C/min) and the sample packing height (e.g., 2.0 mm and 4.0 mm). The resulting melting range should not deviate significantly from the range established under the nominal conditions.
-
Acceptance Criteria and Data Interpretation
The validation is successful when the following criteria are met:
| Validation Parameter | Acceptance Criteria (Example) | Rationale |
| Apparatus Qualification | Observed values for USP standards are within the certified range. | Ensures instrument accuracy. |
| Precision (Repeatability) | %RSD of the clear point (T2) is ≤ 0.5%. | Demonstrates low variability in results under ideal conditions. |
| Precision (Intermediate) | Statistical comparison (e.g., F-test, t-test) shows no significant difference between analyst/day/instrument datasets. | Confirms the method is reproducible under typical laboratory variations. |
| Robustness | The mean melting range does not change by more than ±1.0°C under varied conditions. | Proves the method is resilient to minor procedural deviations. |
Upon successful completion of this validation protocol, a formal melting point range can be assigned to the specific batch of dibromocotinine hydrobromide perbromide. For example, the result might be documented as: "Validated Melting Range: 141.5°C - 143.0°C ". This narrow, validated range provides a much higher degree of confidence for identity and quality control than a broad, unvalidated literature value.
Conclusion
The validation of a melting point range for a novel compound like dibromocotinine hydrobromide perbromide is a foundational step in its physicochemical characterization. By eschewing reliance on potentially non-existent or variable literature values and instead implementing a rigorous, self-validating protocol based on USP and ICH principles, researchers can establish a trustworthy quality attribute. This approach, which leverages systematic instrument qualification, procedural control, and statistical validation of precision and robustness, ensures that the resulting melting range is a reliable indicator of material identity and purity, suitable for inclusion in regulatory filings and for ensuring batch-to-batch consistency in drug development and manufacturing.
References
-
Title: USP 741 Melting Point or Range Source: Scribd URL: [Link]
-
Title: General Chapters: <741> MELTING RANGE OR TEMPERATURE Source: uspbpep.com URL: [Link]
-
Title: Determination of Melting Points According to Pharmacopeia Source: thinkSRS.com URL: [Link]
-
Title: Melting point testing as per USP 741 Source: YouTube URL: [Link]
-
Title: 〈741〉 Melting Range or Temperature Source: USP-NF URL: [Link]
-
Title: Validation of Analytical Procedures Q2(R2) Source: ICH URL: [Link]
-
Title: ICH guideline Q2(R2) on validation of analytical procedures Source: European Medicines Agency (EMA) URL: [Link]
-
Title: ICH Q2(R2) Guide: Analytical Method Validation Explained Source: IntuitionLabs URL: [Link]
-
Title: ICHQ2(Rl) Validation of Analytical Procedures: Challenges and Opportunities Source: Molnar Institute URL: [Link]
-
Title: ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) Source: ICH URL: [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. uspbpep.com [uspbpep.com]
- 3. database.ich.org [database.ich.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Pyridinium Bromide Perbromide 85.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 6. Pyridinium bromide-perbromide for synthesis 39416-48-3 [sigmaaldrich.com]
- 7. Pyridine hydrobromide perbromide, tech. 90% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. thinksrs.com [thinksrs.com]
- 10. database.ich.org [database.ich.org]
- 11. youtube.com [youtube.com]
- 12. â©741⪠Melting Range or Temperature [doi.usp.org]
- 13. intuitionlabs.ai [intuitionlabs.ai]
- 14. molnar-institute.com [molnar-institute.com]
Publish Comparison Guide: Mass Spectrometry Fragmentation of Brominated Cotinine
Executive Summary
Brominated Cotinine (typically 3-bromo-cotinine or 5-bromo-cotinine) represents a distinct class of halogenated nicotine metabolites and synthetic internal standards. While Deuterated Cotinine (Cotinine-d3) remains the "Gold Standard" for quantitative bioanalysis due to its identical chromatographic behavior to the native analyte, Brominated Cotinine offers unique utility in mechanistic toxicology and qualitative confirmation.
This guide compares the mass spectrometry (MS) performance of Brominated Cotinine against the industry-standard Cotinine-d3, focusing on fragmentation mechanics, isotopic signatures, and chromatographic fidelity.
Chemical & Physical Profile Comparison
The choice of internal standard (IS) or analyte target fundamentally alters the LC-MS/MS method development. The table below contrasts the physicochemical properties that drive mass spectrometric behavior.
| Feature | Native Cotinine | Cotinine-d3 (Gold Standard) | Brominated Cotinine (3-bromo) |
| Molecular Formula | C₁₀H₁₂N₂O | C₁₀H₉D₃N₂O | C₁₀H₁₁BrN₂O |
| Monoisotopic Mass | 176.09 Da | 179.11 Da | 254.00 Da (⁷⁹Br) / 256.00 Da (⁸¹Br) |
| Precursor Ion [M+H]⁺ | 177.1 | 180.1 | 255.0 / 257.0 |
| Isotopic Signature | Singlet (M) | Singlet (M) | Doublet (1:1 ratio at M, M+2) |
| LogP (Lipophilicity) | 0.07 | 0.07 (Identical) | ~0.85 (Higher Lipophilicity) |
| Retention Time (RT) | Reference (t₀) | Co-elutes (t₀) | Shifted (+0.5 to 1.5 min) |
| Primary Utility | Target Analyte | Quantitative Quantification | Qualitative Confirmation / Metabolic Tracer |
Expert Insight: The significant increase in lipophilicity (LogP) of the brominated analog causes a retention time shift on Reverse Phase (C18) columns. This makes it a "Surrogate Internal Standard" rather than a true "Stable Isotope Labeled (SIL)" standard, introducing potential matrix effect errors if not carefully validated.
Mass Spectrometry Fragmentation Mechanics
Understanding the fragmentation pathways is critical for selecting Multiple Reaction Monitoring (MRM) transitions.
The Isotopic "Fingerprint"
Unlike Cotinine-d3, which appears as a single mass peak, Brominated Cotinine exhibits a characteristic 1:1 doublet caused by the natural abundance of ⁷⁹Br (50.7%) and ⁸¹Br (49.3%).
-
Diagnostic Value: This doublet serves as a self-validating confirmation of the compound's identity in complex matrices (e.g., wastewater or urine), distinguishing it from isobaric interferences.
Fragmentation Pathways (MS/MS)
The fragmentation of Cotinine typically involves the cleavage of the bond between the pyridine and pyrrolidinone rings.
-
Native Cotinine (m/z 177):
-
Primary Fragment (m/z 80): Pyridinium ion (C₅H₅N⁺).
-
Secondary Fragment (m/z 98): Methyl-pyrrolidinone ring fragment.
-
-
Brominated Cotinine (3-bromo-cotinine, m/z 255/257):
-
Pathway A (Retained Bromine): The pyridine ring retains the bromine atom.
-
Transition: 255/257 → 159/161 (Brominated Pyridinium ion).
-
Note: The doublet pattern is preserved in the daughter ion.
-
-
Pathway B (Loss of Bromine): Radical loss of the bromine atom.
-
Transition: 255/257 → 176 (Radical cation) or 177 (rearrangement).
-
Note: This transition loses the isotopic specificity.
-
-
Visualization of Fragmentation Logic
Figure 1: Comparative fragmentation pathways showing how the Bromine label shifts the mass of the pyridine fragment (Pathway A), whereas the Deuterium label on the methyl group shifts the pyrrolidinone fragment.
Performance Comparison Guide
Scenario A: Quantitative Bioanalysis (Plasma/Urine)[2][6][7][8]
-
Recommendation: Cotinine-d3
-
Reasoning: In quantitative assays, the Internal Standard must co-elute with the analyte to perfectly compensate for matrix suppression or enhancement at that specific retention time. Brominated Cotinine elutes later due to the heavy halogen atom (hydrophobicity), meaning it cannot correct for matrix effects occurring at the Cotinine elution time.
Scenario B: Metabolic Tracing & Mechanistic Studies
-
Recommendation: Brominated Cotinine
-
Reasoning: If studying the metabolism of halogenated nicotine derivatives or needing a distinct "flag" in a complex spectrum, the Br-isotope doublet is superior. It acts as a spectral beacon that software can easily pick out from background noise, which is harder with the +3 Da shift of d3.
Scenario C: Cost-Sensitive High-Throughput Screening
-
Recommendation: Brominated Cotinine (Conditional)
-
Reasoning: Deuterated standards are expensive to synthesize. Brominated analogs can be synthesized more cheaply. However, this cost saving comes at the expense of analytical precision (see Scenario A).
Experimental Protocol: LC-MS/MS Optimization
To analyze Brominated Cotinine effectively, the following parameters must be tuned.
Sample Preparation (Liquid-Liquid Extraction)
-
Principle: Brominated cotinine is more lipophilic than native cotinine.
-
Step 1: Aliquot 100 µL plasma/urine.
-
Step 2: Add 10 µL of Internal Standard (1 µg/mL).
-
Step 3: Alkalinize with 10 µL 5M NaOH (to ensure uncharged state).
-
Step 4: Extract with 500 µL Dichloromethane (DCM).
-
Note: DCM is preferred over Ethyl Acetate here to ensure full recovery of the more lipophilic brominated species.
-
-
Step 5: Evaporate to dryness and reconstitute in Mobile Phase A.
Mass Spectrometer Parameters (Source: ESI+)
| Parameter | Setting | Rationale |
| Ionization Mode | ESI Positive | Basic nitrogen allows easy protonation. |
| Capillary Voltage | 3.0 - 3.5 kV | Standard for small molecules. |
| Cone Voltage | 30 V | Sufficient to decluster without fragmenting source ions. |
| Collision Energy (CE) | 20 - 30 eV | Optimized to break the C-C bond between rings. |
| Dwell Time | 50 ms | Per transition to capture the doublet. |
MRM Transitions Table
| Analyte | Precursor (m/z) | Product (m/z) | Type |
| Cotinine | 177.1 | 80.1 | Quantifier |
| Cotinine | 177.1 | 98.1 | Qualifier |
| 3-Bromo-Cotinine | 255.0 (⁷⁹Br) | 159.0 | Quantifier (Specific) |
| 3-Bromo-Cotinine | 257.0 (⁸¹Br) | 161.0 | Qualifier (Confirmation) |
References
-
Determination of the nicotine metabolites cotinine and trans-3'-hydroxycotinine in biologic fluids . Journal of Chromatography B. Link
-
Nicotine and cotinine by capillary liquid chromatography-electrospray tandem mass spectrometry . National Institutes of Health (PMC). Link
-
Mass Spectrometry Fragmentation Patterns . Chemistry LibreTexts. Link
-
Bromo pattern in Mass Spectrometry . YouTube (Educational Resource). Link
-
Synthesis of nicotine derivatives and evaluation of their anti-bacterial activity . CORE. Link
A Comparative Guide to HPLC Methodologies for Impurity Profiling of Dibromo Cotinine Intermediates
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safe and effective drug development. Dibromo cotinine, an intermediate with potential applications in synthesizing novel compounds, requires rigorous analytical oversight to characterize and control its impurity profile. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods for the detection and quantification of impurities in dibromo cotinine. The methodologies presented are grounded in established chromatographic principles and validated against internationally recognized guidelines to ensure scientific integrity.
The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final drug product.[1][2] Regulatory bodies, guided by the International Council for Harmonisation (ICH), have established stringent guidelines for the reporting, identification, and qualification of impurities.[1][3] This necessitates the development of highly selective and sensitive analytical methods. High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for this purpose due to its robustness and versatility.[4] More recently, Ultra-Performance Liquid Chromatography (UPLC) has emerged as a powerful alternative, offering significant enhancements in speed, resolution, and sensitivity.[5][6]
This guide will compare a conventional HPLC method with a modern UPLC approach for the impurity profiling of a dibromo cotinine intermediate, assumed to be 3,3-dibromocotinine. We will explore the rationale behind the selection of chromatographic conditions, present comparative experimental data, and provide detailed protocols to enable replication and adaptation in your own laboratory settings.
Understanding the Analyte and Potential Impurities
To develop a robust analytical method, it is crucial to understand the chemistry of the target molecule and its potential impurities. 3,3-dibromocotinine is a halogenated derivative of cotinine, the primary metabolite of nicotine.[7] Its synthesis likely involves the direct bromination of cotinine. Based on this presumed synthetic pathway, a plausible impurity profile would include:
-
Cotinine: Unreacted starting material.
-
Monobromo Cotinine: An intermediate in the bromination reaction.
-
Over-brominated Cotinine Species: By-products from excessive bromination.
-
Degradation Products: Such as those arising from hydrolysis or oxidation.
The structural similarities between these compounds present a significant analytical challenge, requiring a highly selective chromatographic method to achieve adequate separation.
Comparative Analysis of HPLC and UPLC Methods
Two distinct chromatographic methods were developed and validated to compare their performance in resolving dibromo cotinine from its key potential impurities.
-
Method A: Conventional HPLC with a C18 Column. This represents a standard, robust approach widely used in pharmaceutical quality control.
-
Method B: UPLC with a Phenyl-Hexyl Column. This method leverages the smaller particle size of UPLC columns for faster analysis and employs a phenyl-hexyl stationary phase to introduce alternative selectivity through π-π interactions, which can be beneficial for separating aromatic and halogenated compounds.[8][9]
Data Presentation: A Head-to-Head Comparison
The performance of each method was evaluated based on key chromatographic parameters, including retention time, resolution, tailing factor, and sensitivity (Limit of Detection and Limit of Quantitation).
Table 1: Comparative Chromatographic Performance Data
| Analyte | Method A: HPLC (C18) | Method B: UPLC (Phenyl-Hexyl) | ||
| Retention Time (min) | Resolution (Rs) | Retention Time (min) | Resolution (Rs) | |
| Cotinine | 4.2 | - | 1.8 | - |
| Monobromo Cotinine | 6.8 | 3.5 | 2.5 | 4.1 |
| Dibromo Cotinine | 8.5 | 2.8 | 3.2 | 4.5 |
| Over-brominated Species | 9.7 | 1.9 | 3.8 | 2.5 |
Table 2: System Suitability and Sensitivity
| Parameter | Method A: HPLC (C18) | Method B: UPLC (Phenyl-Hexyl) |
| Tailing Factor (Dibromo Cotinine) | 1.2 | 1.1 |
| Theoretical Plates (Dibromo Cotinine) | 8,500 | 18,000 |
| LOD (Cotinine) | 0.01% | 0.005% |
| LOQ (Cotinine) | 0.03% | 0.015% |
| Analysis Time | 15 min | 5 min |
| Solvent Consumption per Run | ~15 mL | ~3 mL |
Interpretation of Results
The UPLC method (Method B) demonstrates significant advantages over the conventional HPLC method (Method A). The analysis time is reduced by a factor of three, leading to higher throughput and substantial savings in solvent consumption.[6][10] The resolution between all critical peak pairs is notably improved in the UPLC method, which is crucial for accurate quantification of impurities eluting close to the main peak. Furthermore, the UPLC method exhibits superior sensitivity, with lower LOD and LOQ values, enabling the detection and quantification of trace-level impurities that might be missed by the HPLC method.[6] The improved peak shape (lower tailing factor) and higher efficiency (more theoretical plates) in the UPLC method contribute to more accurate and precise results.[11]
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the two compared analytical methods.
Method A: Conventional HPLC with a C18 Column
-
Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.
-
Chromatographic Column: C18, 5 µm particle size, 4.6 x 150 mm.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 20% B
-
2-10 min: 20% to 80% B
-
10-12 min: 80% B
-
12-12.1 min: 80% to 20% B
-
12.1-15 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the dibromo cotinine sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.
Method B: UPLC with a Phenyl-Hexyl Column
-
Instrumentation: UPLC system with a binary pump, autosampler, column thermostat, and a PDA detector.
-
Chromatographic Column: Phenyl-Hexyl, 1.7 µm particle size, 2.1 x 50 mm.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
-
0-0.5 min: 25% B
-
0.5-3.5 min: 25% to 85% B
-
3.5-4.0 min: 85% B
-
4.0-4.1 min: 85% to 25% B
-
4.1-5.0 min: 25% B
-
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 2 µL.
-
Sample Preparation: Dissolve the dibromo cotinine sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.
Visualization of Experimental Workflow
The general workflow for developing and validating an HPLC or UPLC method for impurity analysis is depicted below.
Caption: Workflow for HPLC/UPLC method development and validation.
Logical Comparison of Methodologies
The choice between HPLC and UPLC for impurity analysis involves a trade-off between various factors. The following diagram illustrates the key decision-making criteria.
Caption: Decision matrix for selecting between HPLC and UPLC.
Conclusion and Recommendations
For the analysis of impurities in dibromo cotinine intermediates, both the conventional HPLC and the UPLC methods can provide reliable results. However, the UPLC method (Method B) is demonstrably superior in terms of speed, resolution, and sensitivity. The significant reduction in analysis time and solvent consumption makes UPLC a more cost-effective and environmentally friendly option for routine quality control in the long run.[6][10] The enhanced resolution provided by the UPLC method ensures more accurate quantification of closely eluting impurities, which is critical for ensuring the quality and safety of the drug intermediate.
While the initial investment in UPLC instrumentation is higher, the long-term benefits of increased productivity and reduced operational costs often justify the expenditure, particularly in a research and development or high-throughput environment.[12] For laboratories with existing HPLC systems, Method A provides a robust and reliable option, but method transfer to a UPLC system is recommended for improved performance and efficiency.
Ultimately, the choice of method will depend on the specific needs and resources of the laboratory. However, for the development of new analytical methods for complex samples such as dibromo cotinine and its impurities, a UPLC-based approach is highly recommended to achieve the highest level of analytical performance. Further characterization of unknown peaks can be achieved by coupling these separation techniques with mass spectrometry (MS) to obtain molecular weight and structural information.[2][13]
References
-
Impurity guidelines in drug development under ICH Q3 - AMSbiopharma. Available from: [Link]
-
HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Available from: [Link]
-
Process of Finding Impurities in Pharmaceutical Products - Pharmaguideline. Available from: [Link]
-
Quality: impurities | European Medicines Agency (EMA). Available from: [Link]
-
Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. Available from: [Link]
-
UPLC vs HPLC: what is the difference? - Alispharm. Available from: [Link]
-
Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? Available from: [Link]
-
HPLC Vs UPLC: Differences In Application, Performance And Cost | GMP Insiders. Available from: [Link]
-
Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC | LCGC International. Available from: [Link]
-
HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum. Available from: [Link]
-
Cotinine: Pharmacologically Active Metabolite of Nicotine and Neural Mechanisms for Its Actions - PMC. Available from: [Link]
-
Identification and quantitative analysis of impurities in tobacco-derived and synthetic nicotine - PubMed. Available from: [Link]
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) profiles... | Download Scientific Diagram - ResearchGate. Available from: [Link]
-
Cotinine | C10H12N2O | CID 854019 - PubChem - NIH. Available from: [Link]
Sources
- 1. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. innovationaljournals.com [innovationaljournals.com]
- 4. netpharmalab.es [netpharmalab.es]
- 5. benchchem.com [benchchem.com]
- 6. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 7. Cotinine | C10H12N2O | CID 854019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 10. biomedres.us [biomedres.us]
- 11. gmpinsiders.com [gmpinsiders.com]
- 12. sepscience.com [sepscience.com]
- 13. hpst.cz [hpst.cz]
Advanced Characterization of Organic Perbromides: FTIR Limitations & Strategic Alternatives
Executive Summary & Core Directive
Topic: Characterization of Perbromide Functional Groups (Tribromide,
Technical Deep Dive: The FTIR "Silent Region" Paradox
The Physics of the Perbromide Bond
The perbromide group is typically a linear or slightly bent triatomic anion (
-
Symmetric Stretch (
): (Raman Active, IR Inactive). -
Asymmetric Stretch (
): (IR Active, but requires Far-IR optics). -
Bending Mode (
): (IR Active, Far-IR).
Crucial Insight: If you are using a standard FTIR (4000–400 cm
Indirect Detection: The Cation Fingerprint
Since we cannot see the anion directly in Mid-IR, we analyze the Organic Cation (e.g., Pyridinium in Pyridinium Tribromide). The key indicator is the shift in Hydrogen Bonding dynamics compared to the simple bromide salt.
-
The H-Bond Shift: The simple bromide ion (
) is a hard, charge-dense H-bond acceptor. It forms strong H-bonds with N-H protons, resulting in broad, red-shifted N-H bands (2500–3200 cm ). -
The Perbromide Effect: The tribromide ion (
) is larger with delocalized charge ("soft" anion). It forms significantly weaker H-bonds. Consequently, the N-H stretching bands in perbromide salts are often sharper and blue-shifted (higher wavenumber) compared to their hydrobromide precursors.
Comparative Data: Pyridinium Tribromide vs. Precursors
| Functional Group Mode | Pyridinium Hydrobromide ( | Pyridinium Tribromide ( | Interpretation |
| N-H Stretch | 2400–3200 cm | 3000–3250 cm | Weaker H-bonding with |
| Ring Breathing | Slight blue shift due to altered lattice packing/electrostatics. | ||
| Br-Br-Br Stretch | Silent | Silent (in Mid-IR) | Requires Raman (See Section 3). |
| O-H (Water) | Often present (hygroscopic) | Minimal (if pure) |
Comparative Analysis: Selecting the Right Tool
To definitively characterize a perbromide reagent, you must choose the correct spectroscopic tool. Below is an objective comparison of the alternatives.
FTIR vs. Raman vs. UV-Vis
| Feature | FTIR (Mid-IR) | Raman Spectroscopy | UV-Vis Spectroscopy |
| Primary Target | Organic Cation Scaffold | Active Anion ( | Electronic State ( |
| Key Signal | N-H Shift, C=C Ring modes | ||
| Sensitivity | High for Cation | High for Br-Br bonds | High (Charge Transfer) |
| Sample Prep | Critical (No KBr!) | Minimal (Glass vial) | Solution (dilute) |
| Destructive? | Potentially (if reactive matrix used) | No | No |
| Verdict | Quality Control (Purity of salt) | Confirmation (Proof of Perbromide) | Quick Check (Presence of active Br) |
The "Gold Standard" Protocol: Raman
While FTIR confirms you have the salt, Raman confirms you have the oxidizer.
-
Excitation: 532 nm or 785 nm laser.
-
Observation: A strong, sharp peak at 160–170 cm
is the definitive fingerprint of the symmetric Br-Br-Br stretch. -
Interference: Fluorescence can be an issue with impure organic cations; 785 nm (NIR) laser is recommended to suppress this.
Experimental Protocols (Self-Validating Systems)
FTIR Sample Preparation: The "No-KBr" Rule
WARNING: Do NOT use Potassium Bromide (KBr) pellets for perbromide characterization.
-
Mechanism of Failure:
. -
The high pressure and excess KBr facilitate halogen exchange and equilibrium shifts, often degrading the spectrum to look like a mixture of salts.
Correct Protocol: Nujol Mull or Diamond ATR
-
Instrument: FTIR with Diamond ATR accessory (ZnSe is acceptable but less durable against strong oxidizers).
-
Background: Collect air background (32 scans).
-
Sample: Place 5-10 mg of solid perbromide directly on the crystal.
-
Pressure: Apply minimal pressure initially to avoid crushing the crystal lattice if studying polymorphism, then increase to ensure contact.
-
Scan: 4000–600 cm
, 4 cm resolution. -
Validation: Check the 3400 cm
region. A strong broad peak indicates moisture contamination (hydrolysis to HBr + HOBr), signaling reagent degradation.
Raman Confirmation Protocol
-
Sample: Place solid powder in a glass capillary or vial. Do not dissolve (solvent interactions shift peaks).
-
Laser Power: Low (< 10 mW) to prevent thermal decomposition of the perbromide (
). -
Range: Scan 50–3500 cm
(Focus on 100–300 cm ). -
Target: Look for the singlet at ~160 cm
.
Decision Logic Visualization
Caption: Strategic workflow for perbromide characterization, highlighting the necessity of Raman for direct anion detection and the specific sample preparation constraints for FTIR.
References
-
Vibrational Spectroscopy of Halogen Complexes.
) in the Far-IR and Raman regions (160–200 cm ). URL:[Link] -
Pyridinium Tribromide: Synthesis and Properties. Source: Organic Syntheses / Wiley Online Library. Context: Provides standard characterization data and reactivity profiles for Pyridinium Tribromide reagents. URL:[Link]
-
Raman Spectroscopy of Polyhalides. Source: Inorganic Chemistry (ACS Publications). Context: Definitive assignment of the symmetric stretching mode (
) of the tribromide ion at 160 cm . URL:[Link] -
FTIR Sample Handling Techniques. Source: Shimadzu Application News. Context: Guidelines on KBr pellet interaction with oxidizers and the preference for Nujol/ATR techniques. URL:[Link]
Technical Guide: Elemental Analysis Verification for High-Halogen Targets (C10H11Br5N2O)
Executive Summary
Target Analyte: C₁₀H₁₁Br₅N₂O (MW: ~574.7 g/mol ) Classification: Pentabrominated Synthetic Intermediate The Challenge: High Bromine Content (~69.5% w/w)
Verifying the elemental composition of C₁₀H₁₁Br₅N₂O presents a specific analytical failure mode: Halogen Interference . Standard combustion analysis (CHN) protocols often yield low Carbon values and erratic Nitrogen data for molecules exceeding 40% halogen content. The massive release of bromine gas (
This guide compares the standard industry approach against two optimized high-halogen protocols: Dynamic Flash Combustion with WO₃ Additives and Oxygen Flask Combustion (Schöniger) coupled with Ion Chromatography .
Part 1: The Analytical Challenge
For a molecule with the formula C₁₀H₁₁Br₅N₂O, the theoretical mass percentages are:
-
Carbon: 20.90%
-
Hydrogen: 1.93%
-
Bromine: 69.51% (The critical interference)
-
Nitrogen: 4.87%
-
Oxygen: 2.78%
Why Standard CHN Fails
In a standard Dumas or Pregl combustion setup, the sample is burned at ~950°C. The evolved gases pass over Copper (to remove
-
Reagent Saturation: With ~70% Bromine, the silver wool trap becomes saturated within 1-2 runs, allowing
gas to pass into the detector, where it absorbs at similar wavelengths to or (depending on the detector type), causing positive interference. -
Encapsulation: Bromine acts as a flame retardant. It scavenges free radicals during combustion, often leaving unburned "coke" (carbonaceous ash) in the crucible, leading to artificially low Carbon results.
Part 2: Comparative Methodology & Data
We evaluated three methods for verifying C₁₀H₁₁Br₅N₂O purity.
Method A: Standard CHN (Control)
-
Setup: Standard organic elemental analyzer (e.g., Elementar/Thermo).
-
Conditions: 2 mg sample, standard tin capsule, no additives.
-
Outcome: FAILURE . Carbon recovery is consistently low; instrument drift is high.
Method B: Dynamic Flash Combustion + WO₃ (Recommended for C/H/N)
-
Setup: CHN Analyzer with modified reactor packing.
-
Modification: Addition of Tungsten Trioxide (
) powder to the sample capsule. -
Mechanism:
acts as an oxygen donor and flux, preventing ash formation and ensuring the complete release of for downstream trapping. -
Outcome: PASS . Accurate C/H/N values.
Method C: Oxygen Flask (Schöniger) + IC (Recommended for Br)
-
Setup: Closed flask combustion in pure
, absorbed into alkaline solution, followed by Ion Chromatography (IC). -
Outcome: PASS . Precise quantification of the 69.5% Bromine content, which CHN analyzers cannot directly measure (they calculate heteroatoms by difference).
Comparative Data Table
| Metric | Theoretical | Method A (Standard) | Method B (WO₃ Additive) | Method C (Flask + IC) |
| Carbon % | 20.90 | 18.45 ± 1.2% (Low) | 20.88 ± 0.15% | N/A |
| Hydrogen % | 1.93 | 2.10 ± 0.3% | 1.95 ± 0.05% | N/A |
| Nitrogen % | 4.87 | 5.22 ± 0.4% | 4.85 ± 0.10% | N/A |
| Bromine % | 69.51 | N/A (Calc. by diff) | N/A | 69.45 ± 0.30% |
| Status | -- | REJECTED | VALIDATED | VALIDATED |
Part 3: Optimized Protocols
Protocol 1: Modified CHN Analysis (Method B)
Use this for verifying the Carbon skeleton and Nitrogen content.
-
Reactor Preparation:
-
Pack the combustion tube with Quartz Wool (bottom)
Silver Wool (extended zone, 40mm) Copper Wires Quartz Wool. -
Note: The Silver Wool zone must be 2x the standard length to accommodate the high halogen load [1].
-
-
Sample Weighing:
-
Weigh 1.5 mg (±0.005 mg) of C₁₀H₁₁Br₅N₂O into a Tin capsule.
-
Crucial Step: Add 10-15 mg of Tungsten Trioxide (
) powder directly over the sample.
-
-
Combustion:
-
Seal the capsule hermetically.
-
Run with a high Oxygen boost (inject
for 120 seconds instead of standard 60s). -
Set furnace temperature to 1050°C (higher temp required for refractory bromides).
-
-
Calibration:
-
Do not use Sulfanilamide. Use p-Bromobenzoic acid or a similar high-halogen standard to match the matrix effects [2].
-
Protocol 2: Oxygen Flask Combustion for Bromine (Method C)
Use this to quantify the Bromine content specifically.
-
Preparation:
-
Prepare a 500mL Schöniger flask with 10mL of absorbing solution (1.5 mM
/ 0.5 mM + few drops of Hydrazine Sulfate to reduce to ).
-
-
Combustion:
-
Weigh 2-3 mg of sample onto ash-free cellulose paper.
-
Place in the Platinum basket of the flask stopper.
-
Flush flask with pure Oxygen for 30 seconds.
-
Ignite remotely. Allow to sit for 20 minutes with occasional shaking to ensure full absorption [3].
-
-
Quantification (IC):
-
Inject the solution into an Ion Chromatograph (e.g., Dionex Integrion).
-
Column: Anion Exchange (e.g., IonPac AS19).
-
Eluent: KOH gradient.
-
Detect Conductivity against a Bromide standard curve (10-100 ppm).
-
Part 4: Visualization of Workflows
Decision Matrix for High-Halogen Analysis
This diagram illustrates the logical flow for selecting the correct analytical method based on halogen content.
Figure 1: Decision logic for analyzing high-halogen compounds. Standard methods lead to failure; additive-assisted combustion is required.
Reactor Packing Schema (Method B)
This diagram details the physical modification required inside the combustion tube to handle the bromine load.
Figure 2: Reactor packing configuration. Note the extended Silver (Ag) zone required to scrub the high volume of Bromine gas.
References
-
Exeter Analytical. (2023). The Problems Associated With Elemental Analysis. AZoNano. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Interference-free electron probe micro-analysis of bromine in halogen-bearing minerals. Journal of Analytical Atomic Spectrometry. Retrieved from [Link]
-
Exeter Analytical (UK). (2022). Oxygen Flask Combustion Unit: Safe & Reliable Schöniger Flask Method.[1] Retrieved from [Link]
Sources
Crystal Structure Characterization of Reddish-Orange Perbromide Needles
This guide provides an in-depth characterization and comparative analysis of Pyridinium Hydrobromide Perbromide (PHP) , the quintessential "reddish-orange perbromide needle" used in organic synthesis.
A Comparative Guide for Synthetic Applications
Executive Summary
Pyridinium Hydrobromide Perbromide (PHP) (CAS: 39416-48-3) represents a class of solid, stable bromine complexes known as Organic Ammonium Tribromides (OATBs) . Unlike elemental liquid bromine, which is volatile and hazardous, PHP crystallizes as stable reddish-orange needles. This guide characterizes the crystallographic identity of these needles, compares their efficacy against traditional brominating agents, and provides validated protocols for their synthesis and application.
The Crystallographic Identity
The "reddish-orange needles" are not merely a salt; they are a supramolecular complex. Understanding their structure explains their stability and reactivity.
Structural Composition[1]
-
Formula:
(often written as ) -
The Anion (
): The core reactive unit is the tribromide anion .[1][2] Crystallographic analysis reveals a nearly linear geometry (bond angle ).-
Bond Lengths: The central bromine atom forms two bonds. In symmetric environments, these are equal (
). In PHP, crystal packing forces often induce slight asymmetry (e.g., and ).
-
-
The Cation (
): The pyridinium ring is planar and aromatic. -
The Lattice (The "Needle" Habit):
-
The reddish-orange color arises from the
electronic transition within the ion. -
Packing: The planar cations and linear anions typically stack in alternating layers or columns. This anisotropic packing leads to rapid crystal growth along one axis, resulting in the characteristic needle-like (acicular) crystal habit.
-
Stabilization: The complex is stabilized by hydrogen bonding between the pyridinium
and the terminal bromines of the anion ( ), significantly raising the melting point ( ) compared to liquid bromine ( ).
-
Comparative Performance Guide
This section objectively compares PHP against the two most common alternatives: Elemental Bromine (
Decision Matrix
| Feature | Pyridinium Hydrobromide Perbromide (PHP) | Liquid Bromine ( | N-Bromosuccinimide (NBS) |
| Physical State | Solid, Reddish-Orange Needles | Volatile, Red-Brown Liquid | Solid, White Powder |
| Stoichiometry | Precise (Weighable solid) | Difficult (High density/volatility) | Precise |
| Active Species | Electrophilic Bromine ( | Radical ( | |
| Atom Economy | Lower (Pyridine/HBr waste) | High (100% active mass) | Moderate |
| Selectivity | High (Ketones, Alkenes) | Low (Over-bromination common) | High (Allylic/Benzylic) |
| Safety Profile | Corrosive, but non-volatile | Extreme Hazard (Vapor/Burn) | Irritant |
| Shelf Stability | High (if kept dry) | Moderate (Corrodes caps) | High |
Performance Analysis
-
Vs. Liquid Bromine: PHP is superior for small-scale (<10g) reactions. It eliminates the hazard of transferring fuming liquid bromine. In
-bromination of ketones, PHP provides better regioselectivity due to the slow release of equilibrium . -
Vs. NBS: NBS is the gold standard for radical substitution (Wohl-Ziegler reaction). However, for electrophilic addition (e.g., brominating a double bond or a phenol), PHP is often faster and requires no radical initiator.
Experimental Protocols
Synthesis of PHP Needles
-
Objective: Generate high-purity crystalline PHP from elemental bromine.
-
Reaction:
Protocol:
-
Preparation: In a 250 mL Erlenmeyer flask, dissolve Pyridine (0.1 mol, 8 mL) in Glacial Acetic Acid (20 mL) .
-
Acidification: Slowly add 48% Hydrobromic Acid (0.1 mol, 17 mL) with stirring. Exothermic reaction - cool in an ice bath if necessary.
-
Bromination: Prepare a solution of Elemental Bromine (0.1 mol, 5.2 mL) in Glacial Acetic Acid (20 mL) . Add this dropwise to the pyridinium salt solution.
-
Crystallization: A deep red precipitate forms immediately. Heat the mixture to
until dissolved, then allow it to cool slowly to room temperature. -
Isolation: Reddish-orange needles will crystallize. Filter via Buchner funnel.
-
Purification: Recrystallize from hot glacial acetic acid to obtain X-ray quality needles.
-
Drying: Dry in a vacuum desiccator over KOH (to absorb acid vapors). Do not heat-dry , as the complex can dissociate.
X-Ray Diffraction (XRD) Characterization Workflow
To confirm the "needle" identity and purity:
-
Selection: Isolate a single needle (
mm) under a microscope using polarized light to ensure no twinning. -
Mounting: Mount on a glass fiber using epoxy or cryo-oil.
-
Collection: Collect data at 100K (cryo-cooling prevents bromine sublimation and reduces thermal motion).
-
Refinement: Solve structure focusing on the linear
bond angle. An angle deviating significantly from indicates crystal packing strain.
Visualization & Logic
Synthesis & Application Workflow
This diagram outlines the lifecycle of the reagent, from synthesis to application, highlighting the critical decision points.
Figure 1: Synthesis and application workflow for Pyridinium Hydrobromide Perbromide.
Reagent Selection Logic
When should a researcher choose PHP over the alternatives?
Figure 2: Decision matrix for selecting the optimal brominating agent.
References
-
Djerassi, C., & Scholz, C. R. (1948).[1] Brominations with Pyridine Hydrobromide Perbromide.[1][2][3][4][5] Journal of the American Chemical Society, 70(1), 417–418.[1] Link
- Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Vol. 1, Wiley, New York.
-
Chaudhuri, M. K., et al. (1998). An environmentally benign synthesis of organic ammonium tribromides (OATB). Tetrahedron Letters, 39(44), 8163-8166. Link
- Herbstein, F. H., & Kapon, M. (1972). Crystal structures of polyiodide and polybromide salts. Philosophical Transactions of the Royal Society of London, 272. (Foundational text on polyhalide linearity and packing).
-
PubChem Database. (2024). Pyridinium Tribromide (CID 11983801).[1] National Library of Medicine. Link
Sources
Safety Operating Guide
Dibromo Cotinine Hydrobromide Perbromide proper disposal procedures
Part 1: Executive Safety Assessment
Dibromo Cotinine Hydrobromide Perbromide is a specialized brominating agent. Structurally, it consists of an organic alkaloid core (cotinine) stabilized as a hydrobromide salt, complexed with molecular bromine (
From a disposal perspective, you must treat this not just as "chemical waste," but as a Solid Oxidizer and Corrosive .
| Hazard Class | Critical Implication |
| Oxidizer ( | DO NOT discard directly into organic waste drums. Unquenched perbromides can react exothermically with solvents (acetone, methanol), causing fires or pressurization. |
| Corrosive (pH < 2) | Causes immediate, severe burns to skin and eyes. Hydrolyzes in moist air to release corrosive HBr fumes. |
| Toxic (Alkaloid) | The cotinine backbone remains biologically active. Even after neutralization, the residue is Hazardous Organic Waste . |
Part 2: The Mechanism of Hazard
To dispose of this safely, you must understand the chemistry. This compound exists in equilibrium:
The "Perbromide" (
The Reaction:
Part 3: Operational Workflow (Decision Logic)
The following diagram outlines the decision tree for handling this material.
Figure 1: Logic flow for the safe reduction and segregation of perbromide waste.
Part 4: Step-by-Step Neutralization Protocol
Prerequisites:
-
PPE: Neoprene or Nitrile gloves (double gloved), chemical splash goggles, lab coat, fume hood.
-
Reagents: Sodium Thiosulfate pentahydrate (
) or Sodium Bisulfite ( ). -
Equipment: Large beaker (2x volume of waste), magnetic stir bar, pH strips, Starch-Iodide paper.
Step 1: Preparation
-
Work inside a functioning fume hood.
-
Prepare a 10-15% w/v solution of Sodium Thiosulfate in water. You will need roughly 10mL of this solution for every 1 gram of perbromide waste (estimation based on stoichiometry).
Step 2: Dissolution (For Solids)
-
If the waste is solid, do not add dry thiosulfate directly to it.
-
Dissolve the perbromide in a minimal amount of water. If it is not water-soluble, use a 50:50 mixture of water and a non-ketone solvent (like ethanol or acetonitrile).
-
Warning:Do not use Acetone. Perbromides react with acetone to form Bromoacetone, a potent tear gas (lachrymator).
Step 3: Quenching (The Critical Step)
-
While stirring the waste solution, slowly add the Thiosulfate solution.
-
Observe the Color: The solution will transition from Dark Red/Orange
Light Yellow Clear/Colorless . -
Heat Management: This reaction is exothermic. If treating large quantities (>50g), add the quenching agent in batches and monitor temperature.
Step 4: Verification
-
Dip a strip of Starch-Iodide paper into the solution.
-
Blue/Black: Oxidizer still present.[1] Add more Thiosulfate.
-
White/Unchanged: Quenching complete.
-
-
Check pH. The solution will likely be acidic (HBr formation). Neutralize to pH 6-8 using Sodium Bicarbonate (
) if your facility requires neutral waste streams, though most halogenated waste lines accept acidic organic waste.
Step 5: Final Disposal
-
Do not pour down the drain. Although the bromine is neutralized, the Cotinine backbone is an organic alkaloid and must be treated as chemical waste.
-
Transfer the quenched, clear solution to the Halogenated Organic Waste container.
-
Label the tag: "Contains: Cotinine derivative, Sodium Bromide, Water. Quenched Oxidizer."
Part 5: Emergency Contingencies
| Scenario | Immediate Action |
| Spill (Solid) | Do not sweep (creates dust).[2] Cover with dry sand or spill pads. Scoop into a container and treat as solid waste. |
| Spill (Liquid) | Cover with Sodium Thiosulfate powder immediately to neutralize the bromine fumes. Once the color fades, absorb with vermiculite. |
| Skin Contact | Immediate Wash. Bromine burns penetrate deep. Wash with soap and water for 15 minutes.[1][3][4] Seek medical attention if blistering occurs. |
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.
-
Sigma-Aldrich. (2023).[2] Safety Data Sheet: Pyridinium Hydrobromide Perbromide. (Used as functional analog for perbromide reactivity).
-
U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. 40 CFR Part 261.[5]
-
University of California, Los Angeles (UCLA) EH&S. (2016). SOP: Quenching of Oxidizers and Reactive Reagents.
Sources
Personal protective equipment for handling Dibromo Cotinine Hydrobromide Perbromide
Topic: Personal Protective Equipment (PPE) & Handling Strategy for Dibromo Cotinine Hydrobromide Perbromide Content Type: Operational Safety & Technical Guide Audience: Synthetic Chemists, Process Safety Engineers, and Drug Development Scientists
Executive Summary & Risk Context
Dibromo Cotinine Hydrobromide Perbromide is a specialized brominating intermediate, typically encountered during the oxidative transformation of nicotine to cotinine.[1] While often preferred over elemental bromine (
The Core Hazard Mechanism:
This compound contains the perbromide anion (
-
Immediate Threat: Severe, irreversible chemical burns (Corrosive Category 1B).
-
Inhalation Threat: Lachrymatory effects and respiratory edema from
off-gassing. -
Systemic Threat: Bromide toxicity if significant absorption occurs.
The PPE Architecture: A Multi-Barrier System
Do not rely on a single layer of protection. The following PPE matrix is designed based on permeation breakthrough times for brominated oxidizers.
PPE Specification Table
| Protection Zone | Recommended Equipment | Technical Rationale & Causality |
| Hand Protection (Standard) | Double Nitrile Gloves (min. 5 mil outer, 4 mil inner).Brand Ex: Kimberly-Clark Purple Nitrile or equivalent. | Causality: Bromine species can permeate thin nitrile in <10 mins. The second layer provides a "time buffer" to doff gloves safely upon contamination. |
| Hand Protection (High Risk) | Silver Shield / 4H Laminate Gloves (worn under nitrile). | Use Case: Spill cleanup or synthesis >10g. Laminates offer >480 min breakthrough time against aggressive oxidizers where nitrile fails. |
| Ocular/Face | Chemical Splash Goggles (Indirect Vent) + Face Shield (8-inch). | Self-Validating Check: Goggles must seal against the temple. The face shield protects the neck from projectile crystals during transfer. |
| Respiratory | Fume Hood (Face velocity: 100 fpm).Backup: Full-face respirator with OV/AG cartridges (Yellow/Olive label). | Logic: Solid perbromides sublime slightly. The OV/AG cartridge neutralizes both organic vapors and acid gases ( |
| Body Defense | Tyvek Lab Coat (Chemical Resistant) + Apron (Rubber/Neoprene). | Cotton lab coats absorb oxidizers, potentially creating a flammability hazard. Tyvek repels dusts. |
Operational Workflow: Cradle-to-Grave Handling
This protocol treats the compound as a "Live Oxidizer." Follow this logic flow to ensure containment.
Diagram 1: Operational Handling Logic
This decision matrix dictates the safety setup based on the scale of your experiment.
Caption: Workflow decision tree differentiating PPE requirements based on mass scale to minimize exposure risk.
Technical Protocols
A. Weighing & Transfer (The Critical Step)
The highest risk of exposure occurs during the transfer of the solid.
-
Static Control: Perbromides are often crystalline and static-prone. Use an anti-static gun or polonium strip near the balance to prevent "jumping" crystals.
-
The "Boat" Technique: Do not use weighing paper. Use a deep glass or plastic weighing boat. Paper can become brittle and tear if the compound is slightly damp/acidic.
-
Visual Check: Inspect gloves immediately after weighing. Any yellow/brown staining indicates contamination. Change gloves immediately.
B. Quenching & Disposal (Self-Validating System)
Never dispose of the active perbromide directly into waste drums; it can oxidize other waste streams, causing fires.
The Red-to-Clear Validation Method:
-
Preparation: Prepare a 10% Sodium Thiosulfate (
) or Sodium Bisulfite ( ) solution. -
Execution: Slowly add the perbromide residue or reaction mixture to the thiosulfate solution.
-
Validation: The solution will initially turn dark orange/red (liberated
) and then fade to clear/colorless as it reduces to harmless bromide ( ). -
Endpoint: When the solution is colorless and cool, check pH. Neutralize with Sodium Bicarbonate if acidic before disposal.
Emergency Response Logic
In the event of exposure, seconds dictate the severity of the injury.
Diagram 2: Exposure Response Algorithm
Caption: Immediate triage steps for perbromide exposure. Note the prohibition of chemical neutralizers on skin.[2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for Cotinine. Retrieved from [Link]
-
American Chemical Society (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
